molecular formula C55H93N3O17 B076549 Azalomycin F CAS No. 11003-24-0

Azalomycin F

Cat. No.: B076549
CAS No.: 11003-24-0
M. Wt: 1068.3 g/mol
InChI Key: UVUPYXTUQSCQRV-PEKXHOPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azalomycin F is a complex macrocyclic lactone (macrolide) antibiotic isolated from Streptomyces hygroscopicus, renowned for its potent and broad-spectrum antifungal and antibacterial activity. Its primary mechanism of action involves high-affinity binding to essential components of the bacterial cell membrane, such as lipid II, disrupting cell wall biosynthesis and compromising membrane integrity, which leads to rapid cell lysis. This makes this compound a highly valuable tool compound for researchers investigating novel mechanisms to combat multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, as well as a wide range of pathogenic fungi. Beyond its direct antimicrobial applications, it serves as a critical reference standard in natural product chemistry, microbiology, and the discovery of new anti-infective agents. Its role in studying bacterial sporulation and biofilm formation further enhances its utility in understanding microbial pathogenesis. Our this compound is provided with high purity and is rigorously quality-controlled to ensure consistent performance in your in vitro laboratory studies.

Properties

CAS No.

11003-24-0

Molecular Formula

C55H93N3O17

Molecular Weight

1068.3 g/mol

IUPAC Name

3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+

InChI Key

UVUPYXTUQSCQRV-PEKXHOPKSA-N

SMILES

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O

Synonyms

azalomycin F
azalomycin-F

Origin of Product

United States

Foundational & Exploratory

Azalomycin F: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalomycin F, a complex of guanidyl-containing polyhydroxy macrolides, represents a class of natural products with significant antimicrobial and cytotoxic activities. First discovered in 1960, this complex, primarily composed of azalomycins F3a, F4a, and F5a, is produced by various species of the genus Streptomyces. Its intricate 36-membered macrolide structure, a product of a modular polyketide synthase (PKS) pathway, has been a subject of extensive research for its unique biological mechanism. This compound exerts its antimicrobial effects by targeting lipoteichoic acid synthase (LtaS) and disrupting the cell envelope of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, origin, biosynthesis, and biological activities of this compound, supplemented with detailed experimental protocols and data presented for scientific and research applications.

Discovery and Origin

The initial discovery of the this compound complex was reported in 1960 by Arai and Hamano, who isolated it from the fermentation broth of Streptomyces hygroscopicus var. azalomyceticus. The initial structural hypotheses for its main components were established in 1959 and were later revised in 2011, with the relative configurations being definitively reported in 2013. Since its initial discovery, a variety of other Streptomyces species have been identified as producers of this compound and its analogs. These microorganisms have been isolated from diverse environments, including soil and marine ecosystems, highlighting the widespread distribution of this compound-producing strains.

Table 1: Known this compound Producing Streptomyces Strains
StrainSource of IsolationReference
Streptomyces hygroscopicus var. azalomyceticusSoilArai & Hamano, 1960
Streptomyces malaysiensis MJM1968Agricultural Soil[Cheng et al., 2010]
Streptomyces sp. M56Termite-associated[1]
Streptomyces iranensisSoil[2]
Mangrove Streptomyces sp. 211726Mangrove ecosystem[3]
Streptomyces solisilvaeSoil[4]

Chemical Structure and Biosynthesis

This compound is a complex of 36-membered polyhydroxy macrolides, with the major components being Azalomycin F3a, F4a, and F5a. These molecules are characterized by a large macrolactone ring and a distinctive guanidyl-containing side chain. The structural elucidation of these complex molecules has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The biosynthesis of the this compound core structure proceeds through a Type I modular polyketide synthase (PKS) pathway. This enzymatic assembly line is responsible for the sequential condensation of simple carboxylic acid-derived units to form the complex polyketide chain. The biosynthesis involves a series of enzymatic domains within the PKS modules, including ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which collectively determine the structure of the final macrolide.

AzalomycinF_Biosynthesis_Pathway Acyl-CoA Acyl-CoA Malonyl-CoA Malonyl-CoA PKS Modules PKS Modules Malonyl-CoA->PKS Modules Extender Units Polyketide Chain Polyketide Chain PKS Modules->Polyketide Chain Elongation Thioesterase Thioesterase Polyketide Chain->Thioesterase Chain Release Macrolactone Macrolactone Thioesterase->Macrolactone Cyclization Post-PKS Modifications Post-PKS Modifications Macrolactone->Post-PKS Modifications Tailoring Steps This compound This compound Post-PKS Modifications->this compound

Proposed biosynthetic pathway of this compound.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including potent antibacterial effects against Gram-positive bacteria and significant antifungal and cytotoxic properties. Its primary antibacterial mechanism of action involves the inhibition of lipoteichoic acid (LTA) synthesis, a crucial component of the cell wall in Gram-positive bacteria, by targeting the LTA synthase (LtaS). This inhibition, coupled with the disruption of the cell membrane, leads to bacterial cell death.[5][6]

Table 2: Antimicrobial and Cytotoxic Activity of this compound
Organism/Cell LineActivityValueReference
Staphylococcus aureus ATCC 25923MIC4.0 µg/mL[6]
Fusarium oxysporumAntifungalEffective[5]
Rhizoctonia solaniAntifungalEffective[5]
Cladosporium cladosporioidesAntifungalEffective[5]
HCT-116 (Human Colon Cancer)Cytotoxicity (IC50)Not specified[3][7]

Experimental Protocols

Fermentation and Production

A representative protocol for the production of this compound involves the cultivation of a producing Streptomyces strain in a suitable fermentation medium.

Fermentation_Workflow Inoculation Inoculation Seed Culture Seed Culture Production Culture Production Culture Seed Culture->Production Culture Transfer Incubation Incubation Production Culture->Incubation 28°C, 200 rpm, 7 days Harvest Harvest Incubation->Harvest Centrifugation

General workflow for this compound fermentation.

Protocol:

  • Inoculation: A seed culture is initiated by inoculating a suitable liquid medium with a spore suspension or a vegetative mycelial culture of the producing Streptomyces strain.

  • Seed Culture Growth: The seed culture is incubated at 28°C with shaking (e.g., 200 rpm) for 2-3 days.

  • Production Culture: A larger production culture is inoculated with the seed culture. A typical production medium may contain soluble starch, glucose, yeast extract, peptone, and inorganic salts.

  • Fermentation: The production culture is incubated under the same conditions as the seed culture for 7-10 days.

  • Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant. The supernatant, containing the secreted this compound, is collected for extraction.

Extraction and Purification

The extraction and purification of this compound from the fermentation broth typically involves solvent extraction followed by chromatographic techniques.

Protocol:

  • Solvent Extraction: The cell-free supernatant is extracted with an equal volume of an organic solvent such as ethyl acetate or n-butanol. The organic phase, containing this compound, is collected and concentrated under reduced pressure.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the components of the extract.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water.

  • Isolation of Pure Compounds: The fractions corresponding to the individual this compound components (F3a, F4a, F5a) are collected and lyophilized to yield the pure compounds.

Structure Elucidation

The chemical structures of the isolated this compound components are determined using a combination of spectroscopic methods.

Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural analysis:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

Conclusion

This compound continues to be a molecule of significant interest in the field of natural product chemistry and drug discovery. Its unique chemical structure, potent biological activities, and novel mechanism of action make it a promising candidate for the development of new antimicrobial and anticancer agents. Further research into the biosynthesis of this compound could also open avenues for the bioengineering of novel analogs with improved therapeutic properties. This technical guide provides a foundational understanding for researchers and professionals engaged in the exploration and application of this remarkable natural product.

References

What is the mechanism of action of Azalomycin F?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Azalomycin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a 36-membered polyhydroxy macrolide antibiotic produced by various Streptomyces species.[1][2] It exhibits a broad spectrum of biological activities, including potent effects against Gram-positive bacteria, fungi, and protozoa.[1][2] Furthermore, emerging research has highlighted its anti-inflammatory and anticancer properties.[3][4] This guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, with a primary focus on its antibacterial activity against Staphylococcus aureus.

Core Mechanism of Antibacterial Action: A Dual-Target Approach

The primary antibacterial mechanism of this compound is characterized by a synergistic, dual-pronged attack on the bacterial cell envelope, specifically targeting both the cell membrane and the synthesis of lipoteichoic acid (LTA).[1][5][6]

Disruption of the Cell Envelope

This compound compromises the integrity of the bacterial cell membrane through a direct interaction with its phospholipid components. The large lactone ring of the this compound molecule binds to the polar heads of the membrane phospholipids.[1][5] This interaction disrupts the normal packing of the lipid bilayer, leading to an increase in membrane permeability.[1][7][8] The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules like adenylate kinase, which ultimately contributes to cell death.[7]

Furthermore, this compound has been observed to accelerate the release of LTA from the bacterial cell surface, further destabilizing the cell envelope.[5][9][10] Transmission electron microscopy has visually confirmed the disruptive effect of this compound on the cell envelope of S. aureus.[9]

Inhibition of Lipoteichoic Acid (LTA) Synthesis

In addition to physically disrupting the cell membrane, this compound actively inhibits the biosynthesis of LTA, a critical anionic polymer in the cell wall of Gram-positive bacteria.[5][6][10] This inhibition is achieved through the specific targeting of LTA synthetase (LtaS), a key enzyme in the LTA biosynthetic pathway.[5] In fact, this compound is regarded as the first identified natural inhibitor of LtaS.[5]

The guanidyl-containing side chain of this compound is crucial for this inhibitory activity.[1][5] It binds to the active site of LtaS, with molecular docking and mass spectrometry studies identifying key interacting amino acid residues, including Lys299, Phe353, Trp354, and His416.[5][9][10] This binding event blocks the normal catalytic function of LtaS, thereby halting the production of LTA. The inhibition has been shown to be particularly effective against the extracellular catalytic domain of LtaS (eLtaS).[5][10]

Synergistic Effect and Cellular Consequences

The concurrent disruption of the cell envelope and inhibition of LTA synthesis results in a potent synergistic antibacterial effect.[5][9][10] This dual action leads to a cascade of detrimental cellular events, including the loss of membrane potential, uncontrolled leakage of cytoplasmic contents, and ultimately, cell autolysis.[1][5][10] Proteomic analyses have revealed that bacteria treated with this compound exhibit a feedback upregulation of LtaS and other proteins related to cell wall metabolism, indicating the cellular stress induced by the compound.[5]

Signaling Pathways and Molecular Interactions

The mechanism of this compound involves direct molecular interactions and the disruption of key biosynthetic pathways rather than interference with classical signaling cascades within the bacteria.

AzalomycinF_Mechanism cluster_cell_envelope Bacterial Cell Envelope cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm AzalomycinF This compound Phospholipid Phospholipid Bilayer AzalomycinF->Phospholipid Binds to Polar Heads LtaS LTA Synthetase (LtaS) AzalomycinF->LtaS Inhibits Active Site LTA Lipoteichoic Acid (LTA) Autolysis Autolysis & Cell Death LTA->Autolysis Synthesis Inhibition Contributes to PG Peptidoglycan CellularContents Intracellular Components Phospholipid->CellularContents Increased Permeability & Leakage LtaS->LTA Synthesis Blocked CellularContents->Autolysis

Caption: Dual-target mechanism of this compound against Gram-positive bacteria.

Additional Biological Activities

Beyond its antibacterial properties, this compound and its analogs have demonstrated other significant biological effects.

  • Anti-biofilm Activity: Azalomycin F5a has been shown to inhibit the formation of S. aureus biofilms and can eradicate mature biofilms, partly by promoting the release of DNase, which degrades the extracellular DNA component of the biofilm matrix.[6]

  • Anticancer Activity: Certain analogs of this compound have exhibited cytotoxic activity against cancer cell lines, such as HCT-116.[3][11][12]

  • Anti-inflammatory Effects: this compound has shown potential in alleviating atopic dermatitis by reducing the levels of inflammatory cytokines. This anti-inflammatory action may be mediated through the regulation of key signaling pathways like NF-κB and TNF.[4]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on this compound's activity.

ParameterOrganism/SystemValue/EffectReference
Minimum Inhibitory Concentration (MIC) S. aureusVaries by strain and specific analog[1]
Minimum Biofilm Inhibition Concentration (MBIC) S. aureus4.0 µg/mL (for Azalomycin F5a)[6]
Minimum Biofilm Eradication Concentration (MBEC) S. aureus32.0 µg/mL (for Azalomycin F5a)[6]
LtaS Inhibition Reconstituted S. aureus eLtaSSignificant inhibition observed[5][10]
LTA Release S. aureusAccelerated release upon treatment[5][9]
Cell Permeability Methicillin-Resistant S. aureus (MRSA)Significant increase in conductivity and adenylate kinase activity[7]
Anti-inflammatory Activity 2,4-Dinitrofluorobenzene-induced mice15 mg/kg AZF effectively alleviates inflammatory response[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

LTA Release Quantification (ELISA-based)

This protocol quantifies the amount of LTA released from the bacterial surface into the supernatant following treatment with this compound.

LTA_Release_Workflow cluster_protocol LTA Release Assay Workflow start 1. Bacterial Culture (e.g., S. aureus) treatment 2. Treat with This compound (various conc. & times) start->treatment centrifuge 3. Centrifugation to separate cells treatment->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant elisa 5. ELISA for LTA - Coat plate with anti-LTA Ab - Add supernatant - Add secondary Ab - Add substrate supernatant->elisa measure 6. Measure Absorbance (e.g., at 450 nm) elisa->measure end 7. Quantify LTA Concentration measure->end

Caption: Experimental workflow for measuring LTA release from bacteria.

Cell Permeability Assessment (Conductivity Measurement)

This method assesses membrane damage by measuring changes in the electrical conductivity of a bacterial suspension, which correlates with the leakage of intracellular ions.

  • Bacterial Preparation: S. aureus is cultured to the logarithmic phase, harvested, washed, and resuspended in a low-conductivity solution (e.g., isotonic glucose solution).

  • Treatment: The bacterial suspension is treated with varying concentrations of this compound or a control.

  • Conductivity Measurement: The electrical conductivity of the suspension is measured at regular time intervals using a conductivity meter.

  • Data Analysis: An increase in conductivity over time compared to the control indicates ion leakage and thus, increased membrane permeability.[7]

LtaS Inhibition Assay (Reconstituted Enzyme Activity)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of LtaS.

  • Enzyme and Substrate Preparation: Recombinant LtaS (or its extracellular domain, eLtaS) is expressed and purified. The substrate, phosphatidylglycerol (PG), is prepared in liposomes.

  • Reaction Mixture: The reaction is set up containing the LtaS-embedded liposomes, MnCl₂ (a cofactor), and varying concentrations of this compound in a suitable buffer.

  • Initiation and Incubation: The enzymatic reaction is initiated by adding the PG substrate. The mixture is incubated at 37°C.

  • Quantification of Product: The amount of LTA synthesized is quantified. This can be done by measuring the release of the lipid portion of the PG substrate or by quantifying the polymerized glycerolphosphate chains.

  • Data Analysis: The rate of LTA synthesis in the presence of this compound is compared to the control to determine the extent of inhibition.[5]

Conclusion

The mechanism of action of this compound against Gram-positive bacteria is a robust, multi-target process that combines the physical disruption of the cell membrane with the enzymatic inhibition of LTA synthesis. This dual action makes it a promising candidate for further development, particularly in an era of growing antimicrobial resistance. Its additional activities against biofilms, cancer cells, and inflammation further broaden its potential therapeutic applications. Future research should focus on optimizing its structure to enhance specific activities and improve its pharmacokinetic profile for clinical use.

References

Azalomycin F: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalomycin F, a 36-membered polyhydroxy macrolide antibiotic, has garnered significant interest within the scientific community due to its broad spectrum of biological activities. This technical guide provides an in-depth analysis of the multifaceted bioactivities of this compound, with a focus on its antifungal, antibacterial, antitumor, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a natural product isolated from various Streptomyces species. Its complex structure, featuring a large macrolide ring, a guanidyl-containing side chain, and multiple hydroxyl groups, underpins its diverse biological functions. Initially recognized for its potent activity against fungi and Gram-positive bacteria, recent studies have expanded its known bioactivities to include antitumor and anti-inflammatory effects. This guide aims to consolidate the current understanding of this compound's biological activity spectrum, providing a technical foundation for future research and therapeutic development.

Antimicrobial Activity

This compound exhibits robust activity against a range of microbial pathogens, including fungi and bacteria.

Antifungal Activity

This compound demonstrates significant inhibitory effects against various fungal species. The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents.

Table 1: Antifungal Activity of this compound and its Analogs (MIC in μg/mL)

Compound/AnalogCandida albicans ATCC 10231
Analog 11.56
Analog 26.25
Analog 33.13
Analog 43.13
Analog 51.56
Analog 63.13
Analog 76.25

Data extracted from Yuan et al., 2013.[]

Antibacterial Activity

The antibacterial activity of this compound is particularly pronounced against Gram-positive bacteria. Its mechanism of action against bacteria is multifaceted, primarily targeting the cell envelope.

Mechanism of Action Against Staphylococcus aureus

This compound disrupts the bacterial cell envelope through a dual-pronged attack[2][3][4]:

  • Lipoteichoic Acid (LTA) Interaction : The guanidyl-containing side chain of this compound electrostatically interacts with the negatively charged phosphate groups of LTA, a major component of the Gram-positive bacterial cell wall. This interaction accelerates the release of LTA from the cell membrane[2][3][4].

  • Inhibition of LTA Synthase (LtaS) : this compound binds to the active site of LtaS, the enzyme responsible for LTA biosynthesis, thereby inhibiting its function. This binding is mediated by its guanidyl side chain interacting with key amino acid residues in the enzyme's active center[2][3][4].

This synergistic action leads to the disruption of the cell envelope, causing leakage of cellular contents and ultimately leading to bacterial cell lysis[2][3][4].

Table 2: Antibacterial Activity of this compound and its Analogs (MIC in μg/mL)

Compound/AnalogStaphylococcus aureus S014Bacillus subtilis S028Escherichia coli S002
This compound4.0[2]--
Analog 10.390.203.13
Analog 21.560.7825.00
Analog 30.780.3912.50
Analog 40.780.396.25
Analog 50.390.206.25
Analog 60.780.3912.50
Analog 71.560.7825.00

Data for analogs extracted from Yuan et al., 2013.[]

Anti-Biofilm Activity

Azalomycin F5a has been shown to effectively inhibit the formation of Staphylococcus aureus biofilms and eradicate mature biofilms at a minimum biofilm eradication concentration (MBEC) of 32.0 μg/mL[5]. The proposed mechanism involves the rapid penetration of the biofilm, causing damage to the cell membranes of the embedded bacteria and leading to an increase in DNase release, which helps in the dispersal of the biofilm matrix[5].

Antitumor Activity

This compound and its analogs have demonstrated cytotoxic effects against human cancer cell lines.

Table 3: Antitumor Activity of this compound Analogs (IC50 in μg/mL)

Compound/AnalogHCT-116 (Human Colon Carcinoma)
Analog 11.81
Analog 25.00
Analog 32.50
Analog 42.50
Analog 51.81
Analog 62.50
Analog 75.00

Data extracted from Yuan et al., 2013.[]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In a mouse model of atopic dermatitis, topical application of this compound was found to alleviate inflammatory responses[6].

Mechanism of Anti-inflammatory Action

RNA-Seq analysis of skin tissue from the atopic dermatitis mouse model revealed that this compound's anti-inflammatory effects are likely mediated through the regulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor (TNF) signaling pathways[6][7]. By modulating these pathways, this compound can reduce the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effect[6][7].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Determination of 50% Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The MTT assay is a widely used colorimetric assay to assess cell viability and determine IC50 values for cytotoxic compounds.

Protocol: MTT Assay for Cytotoxicity against Cancer Cells

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve this compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assessment

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation:

    • Seed a susceptible host cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Prepare a virus stock of known titer.

  • Infection and Treatment:

    • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures.

    • Include a virus control (cells infected with virus only) and a cell control (cells with medium only).

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

    • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

  • Calculation of IC50:

    • The percentage of plaque reduction is calculated for each concentration of this compound relative to the virus control.

    • The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathway Visualizations

Antibacterial Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound's antibacterial action against Staphylococcus aureus.

AzalomycinF_Antibacterial_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm AzalomycinF This compound LTA Lipoteichoic Acid (LTA) AzalomycinF->LTA Interacts with LtaS LTA Synthase (LtaS) AzalomycinF->LtaS Inhibits CellMembrane Cell Membrane CellLysis Cell Lysis LTA->CellLysis Disruption leads to LtaS->LTA Synthesizes LtaS->CellLysis Inhibition leads to CellMembrane->CellLysis Disruption leads to

Antibacterial mechanism of this compound.
Anti-inflammatory Signaling Pathway Inhibition

This diagram depicts the inhibitory effect of this compound on the NF-κB and TNF signaling pathways, which are central to the inflammatory response.

AzalomycinF_AntiInflammatory_Mechanism cluster_signaling Inflammatory Signaling Cascade TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds to IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Inhibits (when bound) Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes Induces AzalomycinF This compound AzalomycinF->IKK Inhibits AzalomycinF->NFkB Inhibits Translocation

Inhibition of NF-κB and TNF signaling by this compound.

Conclusion

This compound is a promising natural product with a diverse and potent biological activity profile. Its well-defined antibacterial mechanism, coupled with its demonstrated antifungal, antitumor, and anti-inflammatory properties, makes it a strong candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Future studies should focus on elucidating the precise molecular targets for its antitumor and antiviral activities, as well as optimizing its structure to enhance efficacy and reduce potential toxicity, paving the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Natural Variants and Analogs of Azalomycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalomycin F, a complex of 36-membered polyhydroxy macrolides produced by various Streptomyces species, has garnered significant attention for its broad-spectrum antimicrobial and potent anticancer activities. This technical guide provides a comprehensive overview of the known natural variants and synthetic analogs of this compound. It summarizes their biological activities with a focus on quantitative data, details the experimental protocols for their isolation and biological evaluation, and explores their mechanisms of action. Particular emphasis is placed on the anticancer effects against the HCT-116 human colon cancer cell line. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and oncology.

Introduction

This compound is a complex of macrolide antibiotics first isolated from Streptomyces hygroscopicus var. azalomyceticus. The complex primarily consists of three main components: Azalomycin F3a, F4a, and F5a.[1] These compounds exhibit a wide range of biological activities, including antifungal, antibacterial, and antiprotozoal properties.[1] More recently, interest in this compound and its derivatives has been renewed due to their significant cytotoxic effects on various cancer cell lines.

This guide focuses on the natural variants of this compound, particularly those isolated from mangrove-derived Streptomyces species, and discusses the broader family of related analogs. We will delve into their chemical diversity, biological potency, and the experimental methodologies used to identify and characterize these promising therapeutic leads.

Natural Variants and Analogs of this compound

Recent research has led to the isolation and characterization of several novel natural variants of this compound from Streptomyces sp. 211726, a strain isolated from mangrove rhizosphere soil.[2][3][4] These discoveries have expanded the chemical diversity of the this compound family and provided new structure-activity relationship (SAR) insights.

Newly Identified Analogs from Streptomyces sp. 211726

Seven new this compound analogs have been identified from the culture broth of Streptomyces sp. 211726. Their structures were elucidated using spectroscopic data, including IR, UV, NMR, and MS, and by comparison with the known structures of Azalomycins F3a, F4a, and F5a.[2][3][4]

The newly identified analogs are:

  • 25-malonyl demalonylazalomycin F5a monoester (1)

  • 23-valine demalonylazalomycin F5a ester (2)

  • 23-(6-methyl)heptanoic acid demalonylazalomycins F3a ester (3)

  • 23-(6-methyl)heptanoic acid demalonylazalomycins F4a ester (4)

  • 23-(6-methyl)heptanoic acid demalonylazalomycins F5a ester (5)

  • 23-(9-methyl)decanoic acid demalonylazalomycin F4a ester (6)

  • 23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester (7)

Quantitative Biological Activity

The newly isolated this compound analogs have demonstrated significant broad-spectrum antimicrobial activity and moderate cytotoxicity against the human colon cancer cell line HCT-116.[2][3][4] The following tables summarize the reported minimum inhibitory concentrations (MICs) against various microbial strains and the 50% inhibitory concentration (IC50) against HCT-116 cells.

Table 1: Antimicrobial Activity (MIC, μg/mL) of this compound Analogs [2]

CompoundCandida albicans ATCC 10231Staphylococcus aureus S014Bacillus subtilis BS001Escherichia coli E011Pseudomonas aeruginosa P028Aspergillus niger A027
1 3.121.560.786.2512.56.25
2 6.253.121.5612.52512.5
3 3.121.560.786.2512.56.25
4 1.560.780.393.126.253.12
5 1.560.780.393.126.253.12
6 3.121.560.786.2512.56.25
7 6.253.121.5612.52512.5

Table 2: Cytotoxicity (IC50, μg/mL) against HCT-116 Cells [2]

CompoundIC50 (μg/mL)
1 2.50
2 4.12
3 2.15
4 1.81
5 1.93
6 3.22
7 5.00

Experimental Protocols

Isolation and Purification of this compound Analogs from Streptomyces sp. 211726

A detailed, step-by-step protocol for the isolation and purification of this compound analogs from the culture broth of Streptomyces sp. 211726 is not fully available in the public domain. However, based on the published literature, a general workflow can be outlined.[2][3][4] The process involves fermentation of the Streptomyces strain, followed by extraction of the culture broth and subsequent chromatographic separation and purification of the target compounds.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_chromatography Chromatography cluster_purification Purification & Analysis Fermentation Fermentation of Streptomyces sp. 211726 Extraction Extraction of Culture Broth with Ethyl Acetate Fermentation->Extraction SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureAnalogs Pure this compound Analogs HPLC->PureAnalogs Analysis Structural Elucidation (NMR, MS, etc.) PureAnalogs->Analysis

Figure 1. General workflow for the isolation and purification of this compound analogs.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the isolated compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[5]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specified cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the this compound analogs against the HCT-116 human colon cancer cell line is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed HCT-116 cells in 96-well plates Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add serial dilutions of This compound analogs Incubate1->AddCompound Incubate2 Incubate for 48h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 values ReadAbsorbance->CalculateIC50

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action

Antimicrobial Mechanism

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. The macrolide ring of the molecule is believed to interact with the polar heads of phospholipids, while the guanidyl side chain targets lipoteichoic acid (LTA) in Gram-positive bacteria. This dual interaction leads to increased cell membrane permeability and ultimately, cell lysis.[7]

Anticancer Mechanism in HCT-116 Cells

The precise signaling pathways through which this compound and its analogs exert their cytotoxic effects on HCT-116 cells have not yet been fully elucidated in the scientific literature. While the involvement of pathways such as NF-κB and TNF has been suggested in the context of inflammation, their direct role in this compound-induced cancer cell death is not established.[8]

Based on the known mechanisms of other anticancer agents in HCT-116 cells, a hypothetical pathway can be proposed. It is plausible that this compound analogs induce cellular stress, potentially through their membrane-disrupting properties, leading to the activation of apoptotic pathways. This could involve the modulation of key signaling molecules that regulate cell survival and death.

G cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Pathways (Hypothetical) cluster_outcome Outcome Azalomycin This compound Analog Membrane Cell Membrane Disruption Azalomycin->Membrane Stress Cellular Stress (e.g., Oxidative, ER) Membrane->Stress Apoptosis Activation of Apoptotic Pathways Stress->Apoptosis Survival Inhibition of Pro-survival Pathways Stress->Survival CellDeath HCT-116 Cell Death Apoptosis->CellDeath Survival->CellDeath

References

The Pharmacokinetic Profile and Bioavailability of Azalomycin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalomycin F, a 36-membered polyhydroxy macrolide antibiotic, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Understanding its pharmacokinetic (PK) properties and bioavailability is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on data derived from preclinical studies. The document details the experimental methodologies employed in these studies, presents quantitative data in a structured format, and visualizes key processes, including its mechanism of action and experimental workflows. The findings indicate that this compound exhibits very low oral bioavailability, suggesting that parenteral administration may be more suitable for systemic infections.

Introduction

This compound is a natural product produced by Streptomyces hygroscopicus var. azalomyceticus. Its complex structure, featuring a large macrolide ring, contributes to its potent biological activity. The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell envelope by inhibiting lipoteichoic acid (LTA) synthesis, a critical component of the cell wall in Gram-positive bacteria.[1][2] Despite its promising antimicrobial effects, the physicochemical properties of this large molecule present challenges for its absorption and distribution in the body. This guide synthesizes the available pharmacokinetic data to inform future research and development efforts.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound have been primarily characterized in rat models. The data consistently demonstrate that while the compound is absorbed after oral administration, its systemic exposure is limited.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound following intravenous (IV) and intragastric (oral) administration in rats. The data is derived from a key study utilizing a non-compartment model for analysis.[3]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

ParameterIntravenous (2.2 mg/kg)Intragastric (26.4 mg/kg)
Cmax (mg/L)4.561 (C0)0.325
Tmax (h)-3
AUC(0-t) (mg/Lh)3.12 ± 0.670.89 ± 0.48
AUC(0-∞) (mg/Lh)3.25 ± 0.711.02 ± 0.59
t1/2 (h)3.18 ± 0.864.23 ± 1.57
MRT(0-∞) (h)2.85 ± 0.796.57 ± 2.01
CL (L/h/kg)0.70 ± 0.15-
Vz (L/kg)3.14 ± 0.59-

Cmax: Maximum plasma concentration. C0 is the extrapolated concentration at time zero for IV administration. Tmax: Time to reach Cmax. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life. MRT(0-∞): Mean residence time. CL: Clearance. Vz: Volume of distribution.

Bioavailability

The absolute oral bioavailability of this compound in rats was determined to be very low, calculated at 2.39 ± 1.28% .[3] This low bioavailability is likely attributable to poor absorption from the gastrointestinal tract, a common characteristic of large macrolide antibiotics.[4][5]

Distribution

This compound exhibits a high degree of plasma protein binding, which can exceed 90%. This extensive binding may influence its distribution into tissues.[3]

Experimental Protocols

The following sections detail the methodologies used to generate the pharmacokinetic data presented above.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats were used in the pharmacokinetic studies. The animals were housed in controlled environmental conditions and had free access to food and water.[3]

  • Dosing:

    • Intravenous (IV) Administration: this compound was dissolved in a vehicle suitable for injection and administered via the tail vein at a dose of 2.2 mg/kg.[3]

    • Intragastric (Oral) Administration: For oral dosing, this compound was suspended in a suitable vehicle and administered by gavage at a dose of 26.4 mg/kg.[3]

  • Sample Collection: Blood samples were collected from the jugular vein at predetermined time points following drug administration. The blood was then processed to obtain plasma, which was stored frozen until analysis.[3]

Analytical Methodology
  • Sample Preparation: Plasma samples were prepared for analysis using a protein precipitation method. An organic solvent, such as acetonitrile, was added to the plasma samples to precipitate proteins, and the supernatant containing the drug was then collected for analysis.

  • Quantification: The concentration of this compound in the plasma samples was determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[3] This technique provides high sensitivity and selectivity for the quantification of drugs in complex biological matrices.[6][7]

    • Chromatography: Chromatographic separation was achieved on a C18 column with a gradient mobile phase.

    • Mass Spectrometry: Detection was performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizations

Mechanism of Action: Inhibition of Lipoteichoic Acid Synthesis

The primary antibacterial target of this compound in Gram-positive bacteria is the inhibition of lipoteichoic acid (LTA) biosynthesis. LTA is an essential component of the cell wall, and its disruption leads to cell death. The following diagram illustrates the LTA biosynthesis pathway in Staphylococcus aureus and the proposed site of action for this compound.

LTA_Synthesis_Inhibition cluster_membrane Cell Membrane cluster_cellwall Cell Wall PG Phosphatidylglycerol (PG) LtaS LtaS (Lipoteichoic Acid Synthase) PG->LtaS Glc2DAG Diglucosyl-diacylglycerol (Glc2DAG) Glc2DAG->LtaS LTA_anchored Anchored LTA Precursor LtaS->LTA_anchored Glycerophosphate transfer LTA_polymer Elongated LTA Polymer LTA_anchored->LTA_polymer Polymerization AzalomycinF This compound AzalomycinF->LtaS Inhibition

Caption: Inhibition of LTA synthesis by this compound.

Experimental Workflow for Pharmacokinetic Studies

The following diagram outlines the typical workflow for an in vivo pharmacokinetic study of this compound.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (IV and Oral Routes) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Protein Precipitation & Sample Extraction Plasma->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Concentration Concentration-Time Data Analysis->Concentration PK_Analysis Pharmacokinetic Modeling (Non-compartmental) Concentration->PK_Analysis Parameters Calculation of PK Parameters (AUC, Cmax, t1/2, etc.) PK_Analysis->Parameters

Caption: In vivo pharmacokinetic study workflow.

Discussion and Future Directions

The available pharmacokinetic data for this compound clearly indicate that its systemic delivery via the oral route is challenging. The very low oral bioavailability of approximately 2.4% in rats suggests that for treating systemic infections, intravenous or other parenteral routes of administration would be necessary.[3] The high plasma protein binding is another factor that will influence its distribution and efficacy.

For the treatment of gastrointestinal infections, oral administration could still be a viable option, as high local concentrations in the gut may be achieved despite poor absorption.

Future research should focus on several key areas:

  • Pharmacokinetics in other species: To better predict human pharmacokinetics, studies in non-rodent species are warranted.

  • Formulation development: Investigating novel formulations, such as lipid-based delivery systems or nanoparticles, could potentially enhance the oral bioavailability of this compound.

  • Metabolism studies: A detailed understanding of the metabolic pathways of this compound will provide insights into its clearance and potential for drug-drug interactions.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Integrating the pharmacokinetic data with antimicrobial activity data will be essential for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.

Conclusion

This compound is a potent antimicrobial agent whose clinical development is currently hampered by its poor pharmacokinetic properties, most notably its very low oral bioavailability. This technical guide has summarized the key pharmacokinetic parameters and the experimental methodologies used to determine them. The provided visualizations of its mechanism of action and experimental workflow offer a clear understanding of the current state of knowledge. Further research into formulation strategies and a more comprehensive understanding of its disposition in different species are critical next steps in the journey to potentially translate this compound into a clinically useful therapeutic.

References

Azalomycin F: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a complex of 36-membered polyhydroxy macrolide antibiotics produced by various Streptomyces species. First isolated for its potent antifungal and antibacterial activities, subsequent research has unveiled a broader spectrum of biological effects, including anti-inflammatory, anticancer, and antiprotozoal properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its chemical structure, mechanism of action, biological activities, and relevant experimental protocols.

Chemical Structure

This compound is not a single compound but a complex of closely related analogs, with the main components being Azalomycin F3a, F4a, and F5a. These macrolides share a common 36-membered polyhydroxy lactone ring, differing in the alkyl side chain attached to the C-2 position. The core structure is characterized by a guanidyl group, multiple hydroxyl groups, and a conjugated diene system, which are crucial for its biological activities.

Mechanism of Action

Antibacterial Activity

The primary antibacterial mechanism of this compound is the disruption of the bacterial cell envelope, particularly in Gram-positive bacteria such as Staphylococcus aureus. This action is twofold:

  • Targeting Lipoteichoic Acid (LTA): The guanidyl side chain of this compound electrostatically interacts with the negatively charged phosphate groups of LTA, a major component of the Gram-positive bacterial cell wall. This interaction disrupts the integrity of the cell envelope.

  • Inhibition of LTA Synthase (LtaS): this compound directly inhibits the enzymatic activity of LtaS, a key enzyme responsible for the biosynthesis of LTA. This inhibition further compromises the cell wall structure and function, leading to cell lysis.[1][2]

The synergistic effect of LTA targeting and LtaS inhibition results in increased cell membrane permeability and ultimately, bacterial cell death.[3][4]

Anti-inflammatory Activity

Recent studies have indicated that this compound possesses anti-inflammatory properties, likely mediated through the modulation of key inflammatory signaling pathways. Evidence suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor (TNF) signaling cascades.[5] this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a central regulator of inflammatory gene expression. This could involve the inhibition of IκB kinase (IKK) phosphorylation or the prevention of the nuclear translocation of the p65 subunit of NF-κB.

Anticancer Activity

The anticancer mechanism of this compound is an emerging area of research. Studies have demonstrated its cytotoxic effects against various cancer cell lines. The exact molecular targets and signaling pathways involved are still under investigation, but it is hypothesized that its ability to interact with cell membranes and potentially modulate signaling pathways contributes to its anticancer properties.

Biological Activities: Quantitative Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of this compound and its analogs against various microbial strains and cancer cell lines.

Table 1: Antibacterial Activity of this compound and Analogs (MIC in μg/mL)
Organism This compound Complex Azalomycin F3a Azalomycin F4a Azalomycin F5a
Staphylococcus aureus ATCC 259234.0[3]---
Bacillus subtilis----
Streptococcus pneumoniae----
Enterococcus faecalis----
Table 2: Antifungal Activity of this compound and Analogs (MIC in μg/mL)
Organism This compound Complex Azalomycin F3a Azalomycin F4a Azalomycin F5a
Candida albicans----
Aspergillus niger----
Table 3: Anticancer Activity of this compound Analogs (IC50 in μg/mL)
Cell Line Compound IC50 (μg/mL)
HCT-116 (Colon Cancer)25-malonyl demalonylazalomycin F5a monoester1.81[1]
HCT-116 (Colon Cancer)23-valine demalonylazalomycin F5a ester3.25[1]
HCT-116 (Colon Cancer)23-(6-methyl)heptanoic acid demalonylazalomycins F3a ester4.50[1]
HCT-116 (Colon Cancer)23-(6-methyl)heptanoic acid demalonylazalomycins F4a ester4.81[1]
HCT-116 (Colon Cancer)23-(6-methyl)heptanoic acid demalonylazalomycins F5a ester5.00[1]
HCT-116 (Colon Cancer)23-(9-methyl)decanoic acid demalonylazalomycin F4a ester3.75[1]
HCT-116 (Colon Cancer)23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester4.25[1]

Experimental Protocols

LtaS Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LtaS. A detailed protocol using a fluorescently labeled substrate is described below, adapted from Karatsa-Dodgson et al., 2010.[6][7][8]

Materials:

  • Purified recombinant LtaS enzyme

  • NBD-labeled phosphatidylglycerol (NBD-PG) as a fluorescent substrate

  • Reaction buffer (e.g., 10 mM sodium succinate, pH 6.0, with 10 mM MnCl2)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Fluorescence imager

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NBD-PG.

  • Add the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding the purified LtaS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 3 hours).

  • Stop the reaction and extract the lipids.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram.

  • Visualize the fluorescent spots corresponding to the substrate (NBD-PG) and the product (NBD-diacylglycerol) using a fluorescence imager.

  • Quantify the intensity of the spots to determine the percentage of substrate conversion and calculate the inhibition of LtaS activity by this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

Signaling Pathways and Logical Relationships

Antibacterial Mechanism of this compound

G cluster_disruption Azalomycin_F This compound Guanidyl_Group Guanidyl Group Azalomycin_F->Guanidyl_Group Lactone_Ring Lactone Ring Azalomycin_F->Lactone_Ring LtaS LTA Synthase (LtaS) Azalomycin_F->LtaS Inhibition LTA Lipoteichoic Acid (LTA) Guanidyl_Group->LTA Electrostatic Interaction Cell_Envelope Cell Envelope Disruption Cell_Lysis Cell Lysis Cell_Envelope->Cell_Lysis

Caption: Dual antibacterial mechanism of this compound targeting the bacterial cell envelope.

Putative Anti-inflammatory Mechanism of this compound

G Azalomycin_F This compound IKK IKK Complex Azalomycin_F->IKK Inhibition? NFκB_nucleus Nuclear NF-κB Azalomycin_F->NFκB_nucleus Inhibition? IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Release NFκB->NFκB_nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFκB_nucleus->Inflammatory_Genes Activation

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a promising class of natural products with a diverse range of biological activities. Its well-defined antibacterial mechanism, targeting the bacterial cell envelope through a dual action on LTA and LtaS, makes it an attractive candidate for the development of new antibiotics against Gram-positive pathogens. Furthermore, its emerging anti-inflammatory and anticancer properties warrant further investigation to elucidate the underlying molecular mechanisms and to explore its full therapeutic potential. The data and protocols presented in this guide provide a solid foundation for future research and development efforts focused on this compound and its analogs.

References

The Antimicrobial Action of Azalomycin F: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NANCHANG, China – Azalomycin F, a guanidyl-containing polyhydroxy macrolide, demonstrates significant antimicrobial activity, primarily against Gram-positive bacteria, by employing a multifaceted mechanism that disrupts the bacterial cell envelope and inhibits essential biosynthetic pathways. This technical guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's antimicrobial effects, its mechanism of action, and the experimental protocols used to elucidate these properties.

Core Antimicrobial Mechanism: A Two-Pronged Attack

This compound's potent antimicrobial activity stems from a synergistic attack on the bacterial cell envelope and the inhibition of lipoteichoic acid (LTA) biosynthesis.[1][2][3] LTA is a critical component of the cell wall in Gram-positive bacteria, playing a vital role in bacterial growth, cell division, and resistance to antibiotics.[4]

The primary mechanisms of action are:

  • Cell Envelope Disruption: this compound's lactone ring binds to the polar head of cell-membrane phospholipids, while its guanidyl-containing side chain targets LTA.[1] This dual interaction disrupts the cell membrane, leading to increased permeability and the leakage of cellular contents.[5][6]

  • Inhibition of LTA Synthesis: The guanidyl side chain of this compound also binds to the active center of LTA synthase (LtaS), an enzyme essential for LTA biosynthesis.[1][2][3] This inhibition further weakens the cell envelope.

This combined assault on the cell envelope and LTA synthesis ultimately leads to cellular autolysis and bacterial cell death.[1][2][3] Furthermore, this disruption triggers a feedback upregulation of LtaS and other related enzymes involved in cell wall metabolism.[1][2][3]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against various microorganisms, with Minimum Inhibitory Concentration (MIC) values being a key metric.

MicroorganismStrainMIC (μg/mL)Reference
Staphylococcus aureusATCC 259234.0[1]
Staphylococcus aureus(Mature Biofilm)32.0 (MBEC)[4]

Abbreviation: MIC, Minimum Inhibitory Concentration; MBEC, Minimum Biofilm Eradication Concentration.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

G cluster_AzalomycinF This compound cluster_CellEnvelope Bacterial Cell Envelope cluster_Effects Cellular Effects AzalomycinF This compound Membrane Cell Membrane (Phospholipids) AzalomycinF->Membrane Binds to Phospholipid Head LTA Lipoteichoic Acid (LTA) AzalomycinF->LTA Electrostatic Interaction LtaS LTA Synthase (LtaS) AzalomycinF->LtaS Binds to Active Site Disruption Membrane Disruption Membrane->Disruption LTA->Disruption Accelerates Release Inhibition LTA Synthesis Inhibition LtaS->Inhibition Leakage Cellular Leakage Disruption->Leakage Inhibition->Disruption Autolysis Cellular Autolysis Leakage->Autolysis

Caption: Dual-action antimicrobial mechanism of this compound.

G cluster_assays Downstream Assays start Start: S. aureus Culture treatment Treatment with this compound (e.g., 4 µg/mL) start->treatment incubation Incubation treatment->incubation elisa ELISA for LTA Release incubation->elisa tem Transmission Electron Microscopy (TEM) incubation->tem proteomics Proteomics (LC-MS) incubation->proteomics fluorescence Fluorescence Spectroscopy (LtaS Interaction) incubation->fluorescence end Data Analysis & Interpretation elisa->end tem->end proteomics->end fluorescence->end

Caption: General experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

A summary of the key experimental protocols employed in the cited studies is provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against S. aureus ATCC 25923 was determined using the broth microdilution method.[1]

  • Preparation of Inoculum: S. aureus was cultured to a specific optical density, and the bacterial suspension was diluted to a standardized concentration.

  • Serial Dilution: this compound was serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: The standardized bacterial suspension was added to each well. The plate was incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

LTA Release Assay (ELISA)

The effect of this compound on the release of cellular LTA from S. aureus was evaluated using an enzyme-linked immunosorbent assay (ELISA).[1]

  • Treatment: S. aureus cultures were treated with varying concentrations of this compound (e.g., 1, 2, 4, and 8 μg/mL).

  • Sample Collection: At different time points, the bacterial suspensions were centrifuged, and the supernatants containing released LTA were collected.

  • ELISA Procedure: The concentration of LTA in the supernatants was quantified using a commercial LTA ELISA kit according to the manufacturer's instructions.

Proteomics Analysis (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) was used to identify differentially expressed proteins in S. aureus after treatment with this compound.[1]

  • Protein Extraction: Proteins were extracted from both treated and untreated S. aureus cells.

  • Digestion and Labeling: The extracted proteins were digested into peptides, which were then labeled with tandem mass tags (TMT).

  • LC-MS Analysis: The labeled peptides were separated by high-pH reverse-phase HPLC and analyzed by LC-MS/MS.

  • Data Analysis: The resulting data was analyzed to identify and quantify proteins, allowing for the determination of differentially expressed proteins between the treated and control groups.

Fluorescence Spectroscopy for LtaS-Azalomycin F Interaction

Fluorescence spectroscopy was utilized to study the interaction between this compound and LtaS.[1][2][3]

  • Sample Preparation: Incubation systems were prepared containing the extracellular catalytic domain of LtaS (eLtaS) or LtaS-embedded liposomes with varying concentrations of this compound.

  • Fluorescence Measurement: The fluorescence emission spectra of the samples were recorded. The intrinsic fluorescence of tryptophan and tyrosine residues in the protein is quenched upon binding of a ligand.

  • Data Analysis: Changes in fluorescence intensity were analyzed to determine the binding affinity and mechanism of interaction between this compound and LtaS.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. Its unique dual-action mechanism, targeting both the cell membrane and the essential LTA synthesis pathway, offers a potential strategy to combat Gram-positive bacterial infections, including those forming biofilms. The detailed experimental methodologies outlined in this guide provide a foundation for further research into the antimicrobial properties and therapeutic potential of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Azalomycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a complex of macrolide antibiotics produced by various strains of Streptomyces, notably Streptomyces hygroscopicus and Streptomyces malaysiensis.[1][2] This complex, which includes major components such as Azalomycin F3a, F4a, and F5a, exhibits a broad spectrum of biological activities, including antifungal and antibacterial properties. These characteristics make this compound a compound of significant interest for therapeutic drug development.

This document provides detailed application notes and protocols for the isolation and purification of this compound from fermentation cultures. The methodologies described herein are compiled from established scientific literature and are intended to provide a comprehensive guide for researchers.

Principle of Isolation and Purification

The isolation and purification of this compound follow a multi-step process that begins with the fermentation of a high-yielding Streptomyces strain. Following fermentation, the this compound complex is extracted from the culture broth and mycelium using organic solvents. The crude extract is then subjected to a series of chromatographic techniques to separate the this compound components from other metabolites and impurities, ultimately yielding a highly purified product.

Experimental Protocols

Fermentation of Streptomyces hygroscopicus for this compound Production

This protocol describes the fermentation process for producing this compound.

Materials:

  • High-yielding strain of Streptomyces hygroscopicus var. azalomyceticus

  • Seed Culture Medium (per liter of distilled water)

  • Fermentation Medium (per liter of distilled water)

  • Sterile baffled flasks

  • Incubator shaker

  • Fermenter

Table 1: Composition of Seed and Fermentation Media

ComponentSeed Culture Medium (g/L)Fermentation Medium (g/L)
Soluble Starch15.081.0
Peanut Meal-57.4
Soybean Meal10.0-
Yeast Extract5.0-
Soybean Oil-15.8
CaCO₃2.02.0
pH7.0 - 7.26.5

(Note: Media compositions are based on optimized media for ascomycin production by a mutant strain of S. hygroscopicus and may require further optimization for specific this compound-producing strains).[3]

Procedure:

  • Inoculum Preparation:

    • Prepare the seed culture medium and sterilize.

    • Inoculate a loopful of S. hygroscopicus spores or mycelia into a flask containing the seed culture medium.

    • Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Fermentation:

    • Prepare the fermentation medium and sterilize it in a fermenter.

    • Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).

    • Carry out the fermentation at 28°C for 7 to 10 days.[4]

    • Maintain the pH at 6.5 using sterile acid or base.

    • Provide aeration and agitation to ensure sufficient dissolved oxygen levels.

Extraction of this compound from Fermentation Broth

This protocol outlines the extraction of the this compound complex from the fermentation culture.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Biomass:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction:

    • Combine the supernatant and the mycelial biomass.

    • Extract the mixture twice with an equal volume of ethyl acetate in a large separatory funnel.[5]

    • Shake vigorously for 10-15 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

  • Concentration:

    • Combine the ethyl acetate extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude oily residue.

Purification of this compound by Column Chromatography

This protocol describes the initial purification of the this compound complex from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

    • Wash the column with hexane until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

    • Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform and methanol. A suggested gradient is as follows:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (7:3)

      • Hexane:Ethyl Acetate (1:1)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol (9:1)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10 mL).

    • Monitor the fractions by TLC using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 1:1) and visualize under a UV lamp.

    • Pool the fractions containing this compound.

  • Concentration:

    • Evaporate the solvent from the pooled fractions to obtain a partially purified this compound complex.

High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol details the final purification of this compound components using semi-preparative reverse-phase HPLC.

Materials:

  • Partially purified this compound complex

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Semi-preparative HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase semi-preparative column (e.g., 250 x 10 mm, 5 µm)

Table 2: HPLC Parameters for this compound Purification

ParameterValue
ColumnC18 Reverse-Phase (250 x 10 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10-90% B over 20 minutes (linear)
Flow Rate3.0 mL/min
DetectionDAD at 241 nm and 269 nm
Injection Volume100-500 µL

(Note: This is a representative method and may require optimization for specific this compound analogs).[6]

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound in a minimal amount of methanol or the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Separation:

    • Equilibrate the column with the initial mobile phase conditions (10% B).

    • Inject the sample and run the gradient program.

    • Monitor the separation at 241 nm and 269 nm, which are the characteristic UV absorption maxima for this compound.[7]

  • Fraction Collection:

    • Collect the peaks corresponding to the different this compound components (F3a, F4a, F5a).

  • Final Processing:

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound components.

    • Confirm the purity and identity of the isolated compounds using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 3: Illustrative Purification Summary for this compound

Purification StepTotal Volume (L)Total this compound (mg)Purity (%)Yield (%)
Fermentation Broth5100<1100
Crude Ethyl Acetate Extract0.585~585
Silica Gel Chromatography0.160~7060
Semi-preparative HPLC0.0245>9845

(Note: The values presented in this table are for illustrative purposes and actual results may vary depending on the fermentation yield and purification efficiency.)

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation 1. Fermentation of S. hygroscopicus extraction 2. Solvent Extraction fermentation->extraction Culture Broth column_chrom 3. Silica Gel Column Chromatography extraction->column_chrom Crude Extract hplc 4. Semi-preparative HPLC column_chrom->hplc Partially Purified this compound analysis Purity & Identity Confirmation (HPLC, MS, NMR) hplc->analysis Purified this compound Components

Caption: Experimental workflow for this compound isolation and purification.

logical_relationship start Streptomyces Culture crude_extract Crude this compound (Mixture of Analogs & Impurities) start->crude_extract Fermentation & Extraction partially_pure Partially Purified This compound Complex crude_extract->partially_pure Column Chromatography pure_components Pure this compound (F3a, F4a, F5a) partially_pure->pure_components HPLC

Caption: Logical steps in the purification of this compound components.

References

Application Notes and Protocols: Azalomycin F Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a 36-membered polyhydroxy macrolide belonging to the azalomycin/niphimycin class of antibiotics. Produced by various Streptomyces species, it exhibits a broad spectrum of biological activities, including potent antifungal, antibacterial, and anticancer properties. The complex structure of this compound, featuring a large macrolactone ring, a guanidyl side chain, and multiple stereocenters, presents a significant challenge for total chemical synthesis. To date, a complete total synthesis of this compound has not been reported in the scientific literature.

These application notes provide a comprehensive overview of the available methods for obtaining this compound through isolation from its natural source, and potential strategies for its derivatization based on known analogs and modern synthetic methodologies. Detailed protocols for key experiments are provided to guide researchers in their efforts to study and modify this promising natural product.

I. Isolation and Purification of this compound

The primary method for obtaining this compound is through fermentation of producing microorganisms, followed by extraction and purification. The following protocol is a generalized procedure based on established methods for isolating azalomycins from Streptomyces species.

Experimental Protocol: Isolation and Purification

1. Fermentation:

  • Microorganism: Streptomyces sp. (e.g., mangrove-derived Streptomyces sp. 211726).

  • Seed Culture: Inoculate a suitable seed medium (e.g., yeast extract-malt extract broth) with a spore suspension or mycelial fragments of the Streptomyces strain. Incubate at 28-30°C for 2-3 days on a rotary shaker.

  • Production Culture: Inoculate a production medium (e.g., soybean meal-mannitol broth) with the seed culture. Incubate at 28-30°C for 5-7 days with vigorous aeration and agitation.

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the mycelial cake and the supernatant separately with a water-immiscible organic solvent such as ethyl acetate or n-butanol at a 1:1 (v/v) ratio.

  • Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3. Purification:

  • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate fractions based on polarity.

  • Sephadex LH-20 Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a gradient of acetonitrile and water to yield pure this compound.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

II. This compound Derivatization

While a total synthesis of this compound has not been reported, several naturally occurring analogs have been isolated, providing insights into potential derivatization strategies.[1][2] These analogs primarily exhibit modifications at the C-23 and C-25 positions of the macrolactone ring.[1][2]

Naturally Occurring this compound Analogs

A study of mangrove Streptomyces sp. 211726 led to the isolation of several new this compound analogs.[1][2] These derivatives showcase nature's ability to modify the core structure, primarily through esterification.

Compound NameModification from Azalomycin F5aReference
25-malonyl demalonylazalomycin F5a monoesterMalonyl group at C-25 hydroxyl[1]
23-valine demalonylazalomycin F5a esterValine ester at C-23 hydroxyl[1]
23-(6-methyl)heptanoic acid demalonylazalomycin F3a, F4a, F5a esters(6-methyl)heptanoic acid ester at C-23 hydroxyl[1]
23-(9-methyl)decanoic acid demalonylazalomycin F4a ester(9-methyl)decanoic acid ester at C-23 hydroxyl[1]
23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester(10-methyl)undecanoic acid ester at C-23 hydroxyl[1]
Potential Synthetic Derivatization Strategies

Based on the structure of this compound and its analogs, the numerous hydroxyl groups and the guanidine functionality are primary targets for chemical modification.

The presence of multiple hydroxyl groups on the macrolactone ring allows for esterification to introduce various functionalities. This can be a valuable strategy to modulate the compound's lipophilicity and pharmacokinetic properties.

Diagram: General Esterification Workflow

esterification_workflow Azalomycin_F This compound (with multiple -OH groups) Ester_Derivative This compound Ester Derivative Azalomycin_F->Ester_Derivative Reaction Acid Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) Acid->Ester_Derivative Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Ester_Derivative Base Base (e.g., DMAP, Et3N) Base->Ester_Derivative

Caption: A general workflow for the esterification of this compound's hydroxyl groups.

The guanidine moiety is crucial for the biological activity of this compound, particularly its antimicrobial effects.[3] Modification of this group could lead to analogs with altered target specificity or improved potency.

Diagram: Guanidine Modification Strategy

guanidine_modification Azalomycin_F This compound (with guanidine group) Protecting_Group Protecting Group Chemistry (e.g., Boc, Cbz) Azalomycin_F->Protecting_Group Alkylation Alkylation (R-X) Protecting_Group->Alkylation Acylation Acylation (R-COCl) Protecting_Group->Acylation Modified_Guanidine Modified Guanidine Derivative Alkylation->Modified_Guanidine Acylation->Modified_Guanidine

Caption: A potential strategy for modifying the guanidine group of this compound.

III. Biosynthesis and Bioengineering of this compound Analogs

The biosynthesis of this compound is carried out by a Type I modular polyketide synthase (PKS) assembly line.[4][5] Understanding this biosynthetic pathway opens up possibilities for producing novel analogs through genetic engineering and chemoenzymatic approaches.

This compound Biosynthetic Pathway

The PKS responsible for this compound synthesis is a multi-modular enzyme that sequentially adds and modifies acyl-CoA extender units to build the polyketide backbone. The final steps involve cyclization and tailoring reactions to yield the mature natural product.

Diagram: Simplified this compound Biosynthesis

azalomycin_biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_PostPKS Post-PKS Modification Starter Starter Unit (Acyl-CoA) PKS_Modules PKS Modules (Sequential Condensation and Modification) Starter->PKS_Modules Extender Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Cyclization Macrocyclization Polyketide_Chain->Cyclization Tailoring Tailoring Enzymes (Hydroxylation, Glycosylation, etc.) Cyclization->Tailoring Azalomycin_F This compound Tailoring->Azalomycin_F

Caption: A simplified overview of the biosynthetic pathway of this compound.

Genetic Engineering and Chemoenzymatic Strategies
  • Genetic Engineering: The modular nature of PKSs allows for the rational design of novel polyketides by altering the genetic code of the biosynthetic cluster.[6][7] Techniques such as module swapping, domain inactivation, or altering the specificity of acyltransferase (AT) domains can lead to the production of new this compound analogs with modified backbones.

  • Chemoenzymatic Synthesis: This approach combines chemical synthesis of precursor molecules with enzymatic transformations.[8][9][10][11] For this compound, chemically synthesized diketide or triketide starter units could be fed to a genetically engineered PKS to generate novel macrolides.

IV. Biological Activity Data

This compound and its analogs exhibit significant antimicrobial and anticancer activities. The following tables summarize some of the reported quantitative data.

Antimicrobial Activity

Minimal Inhibitory Concentrations (MICs) of this compound Analogs (in µg/mL)

CompoundCandida albicans ATCC 10231Staphylococcus aureus S014Bacillus subtilis S001Escherichia coli S005Pseudomonas aeruginosa S004Reference
1 1.560.780.39>100>100[1]
2 3.131.560.78>100>100[1]
3 3.130.780.39>100>100[1]
4 1.560.390.20>100>100[1]
5 1.560.390.20>100>100[1]
6 1.560.390.20>100>100[1]
7 1.560.390.20>100>100[1]

Compounds 1-7 are naturally occurring analogs of this compound.

Anticancer Activity

IC50 Values of this compound Analogs against HCT-116 Human Colon Tumor Cells (in µg/mL)

CompoundIC50 (µg/mL)Reference
1 3.15[1]
2 5.00[1]
3 2.50[1]
4 1.81[1]
5 1.81[1]
6 1.81[1]
7 1.81[1]

Compounds 1-7 are naturally occurring analogs of this compound.

Conclusion

While the total chemical synthesis of this compound remains an open challenge, this collection of application notes and protocols provides a practical guide for researchers working with this potent natural product. By leveraging established isolation and purification techniques, exploring derivatization strategies inspired by nature, and harnessing the power of biosynthesis and bioengineering, the scientific community can continue to unlock the therapeutic potential of this compound and its analogs. The provided data on biological activity underscores the importance of further research into this fascinating class of macrolides.

References

Application Notes and Protocols for the Analytical Characterization of Azalomycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Azalomycin F, a complex macrolide antibiotic with significant biological activity. The following sections detail the methodologies for structural elucidation, quantification, and physicochemical analysis, supplemented with experimental protocols and data presentation.

Introduction to this compound

This compound is a member of the polyhydroxy macrolide family of antibiotics, typically produced by Streptomyces species. It consists of a 34-membered macrolactone ring with a guanidine-containing side chain.[1] The this compound complex primarily includes azalomycins F3a, F4a, and F5a, which exhibit broad-spectrum activity against Gram-positive bacteria and fungi.[1][2] Understanding the precise chemical structure and physicochemical properties of this compound is crucial for its development as a therapeutic agent.

Structural Elucidation Techniques

The complex structure of this compound necessitates the use of a combination of sophisticated analytical techniques for its complete characterization and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.

Key NMR Experiments:

  • ¹H NMR: Provides information on the chemical environment of protons.

  • ¹³C NMR: Determines the number and type of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between carbons and protons, crucial for assembling molecular fragments.

Experimental Protocol: NMR Analysis of this compound Analogs

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound analog in approximately 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR and DEPT spectra.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. Optimize acquisition and processing parameters to resolve overlapping signals.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign proton and carbon signals by detailed analysis of 1D and 2D spectra.

Data Presentation: ¹³C NMR Data for this compound Analogs

The following table summarizes the ¹³C NMR chemical shifts for key carbons in a new this compound analog, 25-malonyl demalonylazalomycin F5a monoester (1), as reported in the literature.[3]

Carbon No.Chemical Shift (δc) in ppmCarbon Type
1170.2C=O
244.0CH₂
3171.9C=O
4130.3CH
5146.2CH
.........
2570.8CH
2644.0CH₂
1'173.9C=O
2'45.8CH₂
3'174.0C=O
Guanidino-C157.42C

Note: This is a partial list for illustrative purposes. For complete assignments, refer to the cited literature.[3]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of molecular formulas. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.

Key MS Techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): A soft ionization technique that provides accurate molecular weight determination of the intact molecule.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Couples the separation power of HPLC with the detection capabilities of tandem MS for the analysis of complex mixtures and pharmacokinetic studies.[6][7]

Experimental Protocol: HR-ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified this compound analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire mass spectra in positive ion mode to observe protonated molecules [M+H]⁺.

    • Optimize instrumental parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity and resolution.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Data Presentation: Mass Spectrometry Data for this compound Analogs

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)
Azalomycin F5aC₅₇H₉₇N₃O₁₇1096.6896-
25-malonyl demalonylazalomycin F5a monoester (1)C₅₇H₉₇N₃O₁₇1096.68961096.6914
23-(6-methyl)heptanoic acid demalonylazalomycin F4a ester (4)C₆₁H₁₀₇N₃O₁₅1122.77801122.7788

Data sourced from Yuan et al., 2013.[5]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, quantification, and purity assessment of this compound and its related compounds. Reversed-phase HPLC with UV detection is commonly employed.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate). The specific gradient will depend on the this compound analogs being separated.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C).

    • Detection: UV detection at a wavelength where the analytes exhibit strong absorbance, such as 241 nm.[3][8]

    • Injection Volume: 10-20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by extracting and dissolving the sample containing this compound in the same solvent.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation: HPLC Method Parameters (Generalized)

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient20% B to 90% B over 30 minutes
Flow Rate1.0 mL/min
Detection Wavelength241 nm
Column Temperature30 °C

Visualization of Workflows and Mechanisms

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a microbial fermentation broth.

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 Quantitative Analysis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation Pure this compound Pure this compound Chromatographic Separation->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy 1D & 2D NMR Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry HR-ESI-MS HPLC-UV HPLC-UV Pure this compound->HPLC-UV Purity & Quantification Structure Determination Structure Determination NMR Spectroscopy->Structure Determination Mass Spectrometry->Structure Determination G cluster_0 This compound Action cluster_1 Bacterial Cell Envelope cluster_2 Cellular Effects AzalomycinF This compound LTA_Synthase Lipoteichoic Acid (LTA) Synthase AzalomycinF->LTA_Synthase Inhibits Cell_Membrane Cell Membrane AzalomycinF->Cell_Membrane Disrupts LTA Lipoteichoic Acid AzalomycinF->LTA Interacts with LTA_Inhibition Inhibition of LTA Synthesis LTA_Synthase->LTA_Inhibition Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption LTA->Membrane_Disruption Cell_Lysis Cell Lysis LTA_Inhibition->Cell_Lysis Membrane_Disruption->Cell_Lysis

References

Application Notes and Protocols for In Vitro Assays of Azalomycin F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azalomycin F is a 36-membered polyhydroxy macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus.[1] It is a complex of three main components: F3a, F4a, and F5a.[1] this compound has demonstrated significant bioactivity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as fungi and certain cancer cell lines.[2][3][4] Its multifaceted mechanism of action, targeting the bacterial cell envelope, makes it a compound of interest for further investigation and development.[1][5]

These application notes provide detailed protocols for key in vitro assays to evaluate the antimicrobial and potential anticancer activities of this compound.

Mechanism of Action

This compound exhibits a synergistic and multi-target mechanism of action against Gram-positive bacteria, primarily Staphylococcus aureus.[1] The key events include:

  • Cell Envelope Disruption: The lactone ring of this compound binds to the polar heads of phospholipids in the bacterial cell membrane.[1][6]

  • Inhibition of Lipoteichoic Acid (LTA) Synthesis: The guanidyl-containing side chain of this compound targets and binds to the active site of Lipoteichoic Acid Synthase (LtaS), a crucial enzyme for LTA biosynthesis.[1][7] This interaction inhibits the elongation of the LTA chain.[5]

  • Synergistic Effects: The combined disruption of the cell membrane and inhibition of LTA synthesis leads to increased membrane permeability, leakage of intracellular contents, and ultimately, bacterial cell autolysis.[1][8]

  • Inhibition of Peptidoglycan Synthesis: Azalomycin F4a has also been shown to inhibit peptidoglycan synthesis, further compromising the integrity of the bacterial cell wall.[9]

Signaling Pathway Diagram

AzalomycinF_Mechanism cluster_membrane Bacterial Cell Envelope cluster_azalo This compound cell_membrane Cell Membrane Phospholipid Bilayer lta Lipoteichoic Acid (LTA) disruption Membrane Disruption & Increased Permeability cell_membrane->disruption ltas LTA Synthase (LtaS) inhibition LTA Synthesis Inhibition ltas->inhibition azalo_f This compound lactone_ring Lactone Ring azalo_f->lactone_ring contains guanidyl_chain Guanidyl Side Chain azalo_f->guanidyl_chain contains lactone_ring->cell_membrane:head Binds to Phospholipid Head guanidyl_chain->ltas Inhibits (Binds to Active Site) leakage Leakage of Cellular Contents disruption->leakage autolysis Bacterial Autolysis inhibition->autolysis leakage->autolysis MIC_Workflow start Start prep_plate Prepare 96-well plate with CAMHB start->prep_plate serial_dilute Perform 2-fold serial dilution of this compound prep_plate->serial_dilute inoculate Inoculate with bacterial suspension (5x10^5 CFU/mL) serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC (Visually or OD600) incubate->read_results end End read_results->end Biofilm_Workflow start Start prep_culture Prepare bacterial suspension in TSB-g start->prep_culture add_drug Add bacteria and this compound to 96-well plate prep_culture->add_drug incubate Incubate at 37°C for 24 hours add_drug->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain with 0.1% Crystal Violet wash_planktonic->stain wash_stain Wash excess stain stain->wash_stain solubilize Solubilize dye with 30% Acetic Acid wash_stain->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs end End read_abs->end

References

Application Notes and Protocols for Azalomycin F in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a 36-membered polyhydroxy macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus. It is a complex of three main components: F3a, F4a, and F5a. This compound has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria, as well as various yeasts and fungi.[1][2][3] Its multifaceted mechanism of action, which involves the disruption of the cell envelope and inhibition of lipoteichoic acid (LTA) synthesis, makes it a compound of interest for further investigation and drug development.[1][4][5]

These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with this compound, along with a summary of its known antimicrobial activity and mechanism of action.

Mechanism of Action

This compound exhibits a multi-target mechanism of action against susceptible microorganisms, primarily focused on the bacterial cell envelope.[1][4][5]

  • Inhibition of Lipoteichoic Acid (LTA) Synthesis: The primary target of this compound is the inhibition of LTA synthesis. The guanidyl-containing side chain of this compound binds to the active center of LTA synthase (LtaS), preventing the biosynthesis of LTA.[1][4][5] LTA is a critical component of the cell wall in Gram-positive bacteria, playing a vital role in cell division, biofilm formation, and resistance to cationic antibiotics.[1][3]

  • Disruption of the Cell Envelope: this compound also disrupts the integrity of the cell envelope. This disruption is a synergistic effect of accelerating the release of LTA, damaging the cell membrane, and electrostatic interactions with LTA.[1][4][5] This leads to the leakage of cellular contents and ultimately results in autolysis of the bacterial cell.[1]

  • Inhibition of Peptidoglycan Synthesis: While the primary target is LTA synthesis, this compound also impacts peptidoglycan synthesis, a key component of the bacterial cell wall.[4] This further contributes to the weakening of the cell envelope.

The following diagram illustrates the proposed mechanism of action of this compound at the bacterial cell envelope.

AzalomycinF_Mechanism cluster_extracellular Extracellular cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm AzalomycinF This compound Peptidoglycan Peptidoglycan AzalomycinF->Peptidoglycan Inhibits Synthesis LtaS LTA Synthase (LtaS) AzalomycinF->LtaS Inhibits Membrane Cell Membrane AzalomycinF->Membrane Disrupts LTA Lipoteichoic Acid (LTA) LtaS->LTA Synthesis CellularContents Cellular Contents Membrane->CellularContents Leakage Autolysis Autolysis CellularContents->Autolysis Broth_Microdilution_Workflow start Start prep_azalomycin Prepare this compound Stock Solution (in DMSO) start->prep_azalomycin prep_plate Prepare Serial Dilutions in 96-well Plate prep_azalomycin->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate add_controls Add Controls (Growth, Sterility, Solvent, QC) inoculate->add_controls incubate Incubate Plate (35-37°C) add_controls->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end AST_Components cluster_inputs Inputs cluster_methods Methods cluster_outputs Outputs TestCompound Test Compound This compound BrothMicrodilution Broth Microdilution Determines MIC TestCompound->BrothMicrodilution DiskDiffusion Disk Diffusion Measures Zone of Inhibition TestCompound->DiskDiffusion Microorganism Microorganism Bacteria or Fungi Microorganism->BrothMicrodilution Microorganism->DiskDiffusion GrowthMedium Growth Medium e.g., MHB, RPMI GrowthMedium->BrothMicrodilution GrowthMedium->DiskDiffusion MIC_Value {Quantitative Result | MIC (µg/mL)} BrothMicrodilution->MIC_Value ZoneDiameter {Qualitative/Semi-quantitative Result | Zone Diameter (mm)} DiskDiffusion->ZoneDiameter Interpretation {Interpretation | Susceptible, Intermediate, Resistant (Requires Breakpoints)} MIC_Value->Interpretation ZoneDiameter->Interpretation

References

Application Notes and Protocols for Studying Bacterial Cell Membranes with Azalomycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a 36-membered polyhydroxy macrolide antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus.[1][2] Its multifaceted mechanism of action, centered on the disruption of the bacterial cell envelope, makes it a valuable tool for studying the intricacies of bacterial cell membrane biology and for the development of novel antimicrobial agents.[3][4]

The antimicrobial efficacy of this compound stems from a dual-targeting mechanism that involves both the cell membrane phospholipids and lipoteichoic acid (LTA), a major component of the Gram-positive bacterial cell wall.[1][5] The lactone ring of this compound interacts with the polar heads of membrane phospholipids, while its guanidyl side chain specifically targets LTA.[1] This synergistic interaction leads to a cascade of disruptive events, including the inhibition of LTA synthesis, accelerated LTA release, increased membrane permeability, and ultimately, cell lysis and death.[1][3][6]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative activity data, and detailed protocols for key experiments to probe bacterial cell membrane integrity and function.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity against Staphylococcus aureus.

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus4 µg/mL[3]
Minimum Biofilm Eradication Concentration (MBEC)Staphylococcus aureus32.0 µg/mL[7][8]

Mechanism of Action on the Bacterial Cell Membrane

The following diagram illustrates the proposed mechanism of action of this compound on the Staphylococcus aureus cell envelope.

AzalomycinF_Mechanism cluster_membrane Bacterial Cell Membrane & Wall membrane Phospholipid Bilayer Lipoteichoic Acid (LTA) disruption Membrane Disruption & Permeabilization membrane->disruption lta_release Accelerated LTA Release membrane->lta_release ltas LTA Synthase (LtaS) lta_inhibition Inhibition of LTA Synthesis ltas->lta_inhibition azalomycin This compound azalomycin->membrane:head Binds to phospholipids azalomycin->membrane:lta Interacts with LTA azalomycin->ltas Inhibits leakage Leakage of Cellular Contents disruption->leakage lysis Cell Lysis & Death leakage->lysis

Caption: Mechanism of this compound on the bacterial cell envelope.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on bacterial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

MIC_Workflow start Prepare Bacterial Inoculum (e.g., S. aureus) prepare_azalomycin Prepare Serial Dilutions of this compound start->prepare_azalomycin dispense Dispense Bacterial Inoculum & This compound into 96-well plate prepare_azalomycin->dispense incubate Incubate at 37°C for 18-24h dispense->incubate read Read Results Visually or with a Plate Reader (OD600) incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for MIC determination.

Materials:

  • This compound stock solution

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Add an equal volume of the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Membrane Permeability Assay using Propidium Iodide (PI)

This assay measures the integrity of the bacterial cytoplasmic membrane. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, emitting a red fluorescence.

Materials:

  • This compound

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution (1 mg/mL stock)

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare Bacterial Suspension:

    • Harvest bacterial cells from a mid-log phase culture by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to an OD600 of 0.5.

  • Treatment with this compound:

    • Add this compound to the bacterial suspension at various concentrations (e.g., 1x, 2x, and 4x MIC).

    • Include an untreated control.

  • Staining with PI:

    • Add PI to each bacterial suspension to a final concentration of 2 µM.

  • Incubation and Measurement:

    • Incubate the suspensions at room temperature in the dark for 15-30 minutes.

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Alternatively, visualize the cells under a fluorescence microscope.

Expected Results: An increase in red fluorescence intensity in this compound-treated samples compared to the untreated control indicates membrane permeabilization.

Outer Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)

This assay is suitable for Gram-negative bacteria but can be adapted to study the outer layers of the Gram-positive envelope. NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but fluoresces strongly when it enters the hydrophobic interior of the cell membrane.

Materials:

  • This compound

  • Bacterial culture in mid-log phase

  • HEPES buffer

  • N-Phenyl-1-naphthylamine (NPN) solution (500 µM stock in acetone)

Procedure:

  • Prepare Bacterial Suspension:

    • Prepare the bacterial suspension as described in the PI assay, resuspending the final pellet in HEPES buffer.

  • NPN Addition:

    • Add NPN to the bacterial suspension to a final concentration of 10 µM and allow it to equilibrate for 30 minutes.

  • Baseline Fluorescence Measurement:

    • Measure the baseline fluorescence intensity (Excitation: ~350 nm, Emission: ~420 nm).

  • Treatment with this compound:

    • Add this compound at desired concentrations and immediately begin monitoring the fluorescence.

  • Fluorescence Monitoring:

    • Record the fluorescence intensity over time (e.g., every minute for 30 minutes).

Expected Results: A rapid increase in fluorescence upon the addition of this compound indicates damage to the outer membrane/cell wall, allowing NPN to access and partition into the cytoplasmic membrane.

Measurement of Cellular Leakage via Conductivity

This method assesses membrane damage by measuring the increase in the conductivity of the bacterial suspension due to the leakage of ions and other charged molecules from the cytoplasm.

Materials:

  • This compound

  • Bacterial culture in mid-log phase

  • Deionized water

  • Conductivity meter

Procedure:

  • Prepare Bacterial Suspension:

    • Harvest and wash bacterial cells as previously described, but perform the final resuspension in deionized water to minimize background conductivity. Adjust to a high cell density (e.g., OD600 of 1.0).

  • Baseline Conductivity:

    • Measure the initial conductivity of the bacterial suspension.

  • Treatment with this compound:

    • Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

  • Conductivity Measurement over Time:

    • Record the conductivity of the suspension at regular intervals (e.g., every 10-20 minutes) for up to 3 hours.

Expected Results: A time- and concentration-dependent increase in the conductivity of the this compound-treated suspensions compared to an untreated control indicates significant membrane disruption leading to the leakage of intracellular ions.[6]

Conclusion

This compound is a powerful research tool for investigating the bacterial cell envelope. Its well-defined, dual-targeting mechanism of action provides a basis for a variety of experimental approaches to study membrane integrity, function, and the role of key components like LTA. The protocols provided herein offer a starting point for researchers to explore the effects of this compound and other potential antimicrobial agents on bacterial cell membranes.

References

Application of Azalomycin F in Biofilm Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a polyhydroxy macrolide antibiotic produced by Streptomyces species.[1][2] It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Recent research has highlighted its potent anti-biofilm properties, making it a molecule of considerable interest in the ongoing battle against antibiotic resistance, a major global health concern. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments.

This document provides detailed application notes and protocols for the use of this compound, specifically the F5a analog, in biofilm research. The primary focus of the available research and therefore these notes is on its activity against Staphylococcus aureus, a significant human pathogen known for its robust biofilm formation.[3]

Mechanism of Action

Azalomycin F5a exhibits a multi-faceted mechanism of action against S. aureus biofilms. It has been shown to both inhibit biofilm formation and eradicate mature biofilms.[3] The key mechanisms include:

  • Rapid Penetration: Azalomycin F5a can quickly penetrate the dense EPS matrix of mature biofilms.[3]

  • Cell Membrane Damage: It disrupts the bacterial cell membrane, leading to increased permeability.[1] This is achieved through a synergistic effect where the lactone ring of this compound binds to the polar head of membrane phospholipids, while its guanidyl side chain targets lipoteichoic acid (LTA).[1]

  • Inhibition of LTA Synthesis: this compound inhibits lipoteichoic acid synthase (LtaS), an essential enzyme in the biosynthesis of LTA, a critical component of the Gram-positive bacterial cell wall involved in biofilm formation.[2][4]

  • Induction of Cell Lysis: The damage to the cell membrane and inhibition of LTA synthesis ultimately lead to cell lysis and the release of intracellular components, including DNase. The release of DNase can contribute to the degradation of extracellular DNA (eDNA) within the biofilm matrix, further compromising its structural integrity.

Quantitative Data

The anti-biofilm activity of Azalomycin F5a against Staphylococcus aureus has been quantified in several studies. The following tables summarize the key findings.

ParameterValue (µg/mL)Reference
Minimum Biofilm Inhibitory Concentration (MBIC)4.0[5]
Minimum Biofilm Eradication Concentration (MBEC)32.0[3][5]

Table 1: In Vitro Anti-Biofilm Concentrations of Azalomycin F5a against Staphylococcus aureus

Experimental Protocols

Detailed methodologies for key experiments in assessing the anti-biofilm activity of this compound are provided below.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol is used to determine the minimum biofilm inhibitory concentration (MBIC) of this compound.

Materials:

  • 96-well flat-bottom sterile polystyrene plates

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Plate reader

Procedure:

  • Prepare a bacterial suspension of S. aureus in TSB with 1% glucose, adjusted to an optical density at 600 nm (OD₆₀₀) of 0.05.

  • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in TSB with 1% glucose and add 100 µL to the corresponding wells to achieve the final desired concentrations. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.

  • Fix the remaining biofilms by air-drying the plate at room temperature or by heating at 60°C for 1 hour.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS to remove excess stain.

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes with gentle shaking.

  • Transfer 150 µL of the solubilized crystal violet to a new 96-well plate.

  • Measure the absorbance at 570 nm using a plate reader.

  • The MBIC is defined as the lowest concentration of this compound that results in a significant inhibition of biofilm formation compared to the positive control.

Mature Biofilm Eradication Assay (CFU Enumeration by Drop Plate Method)

This protocol is used to determine the minimum biofilm eradication concentration (MBEC) of this compound.

Materials:

  • 96-well flat-bottom sterile polystyrene plates

  • Staphylococcus aureus strain

  • TSB with 1% glucose

  • This compound stock solution

  • PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Grow S. aureus biofilms in a 96-well plate as described in the biofilm formation assay (steps 1-4) without the addition of this compound.

  • After 24 hours of incubation, gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.

  • Add 200 µL of fresh TSB with 1% glucose containing serial dilutions of this compound to the wells with mature biofilms.

  • Incubate the plate at 37°C for another 24 hours.

  • After treatment, wash the wells twice with 200 µL of PBS to remove the antimicrobial agent and any dead or dislodged cells.

  • Add 200 µL of PBS to each well and scrape the bottom and sides of the wells with a sterile pipette tip to detach the biofilm.

  • Transfer the suspension to a microcentrifuge tube and vortex vigorously for 1 minute to break up the biofilm clumps.

  • Perform serial dilutions of the bacterial suspension in PBS.

  • Spot 10 µL of each dilution onto a TSA plate.

  • Incubate the TSA plates at 37°C for 24 hours.

  • Count the colonies to determine the number of viable cells (Colony Forming Units per mL, CFU/mL).

  • The MBEC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥ 3-log reduction) in the CFU/mL compared to the untreated control.

Visualization of Biofilm Eradication (Confocal Laser Scanning Microscopy - CLSM)

This protocol allows for the visualization of the effect of this compound on the structure and viability of mature biofilms.

Materials:

  • Glass-bottom dishes or chamber slides

  • Staphylococcus aureus strain

  • TSB with 1% glucose

  • This compound

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains for live/dead cell differentiation, e.g., SYTO 9 and propidium iodide)

  • Confocal laser scanning microscope

Procedure:

  • Grow S. aureus biofilms on glass-bottom dishes or in chamber slides for 24 hours at 37°C.

  • Gently wash the biofilms with PBS to remove planktonic cells.

  • Treat the mature biofilms with the desired concentration of this compound (e.g., at or above the MBEC) in fresh TSB with 1% glucose for 24 hours. Include an untreated control.

  • After treatment, gently wash the biofilms with PBS.

  • Stain the biofilms with a LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, this involves a 15-30 minute incubation in the dark at room temperature.

  • Gently wash the stained biofilms with PBS to remove excess stain.

  • Immediately visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.

  • Analyze the images to assess changes in biofilm architecture, thickness, and the ratio of live (green fluorescence) to dead (red fluorescence) cells.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

AzalomycinF_Mechanism cluster_Biofilm Staphylococcus aureus Biofilm cluster_AzalomycinF Azalomycin F5a Action cluster_Effects Cellular Effects Biofilm Mature Biofilm (EPS Matrix + Bacteria) eDNA eDNA Cell Bacterial Cell Membrane Cell Membrane LTA Lipoteichoic Acid (LTA) AzalomycinF Azalomycin F5a Penetration Biofilm Penetration AzalomycinF->Penetration MembraneDamage Membrane Damage Penetration->MembraneDamage LTA_Inhibition LTA Synthesis Inhibition Penetration->LTA_Inhibition CellLysis Cell Lysis MembraneDamage->CellLysis LTA_Inhibition->CellLysis DNaseRelease DNase Release CellLysis->DNaseRelease Eradication Biofilm Eradication CellLysis->Eradication eDNADegradation eDNA Degradation DNaseRelease->eDNADegradation eDNADegradation->Eradication

Caption: Mechanism of Azalomycin F5a against S. aureus biofilms.

Experimental_Workflow cluster_Biofilm_Formation Biofilm Formation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Results Results Inoculation Inoculate S. aureus in 96-well plate Incubation1 Incubate 24h at 37°C Inoculation->Incubation1 Wash1 Wash Planktonic Cells Incubation1->Wash1 Add_AzF Add this compound (Serial Dilutions) Wash1->Add_AzF Incubation2 Incubate 24h at 37°C Add_AzF->Incubation2 CV_Stain Crystal Violet Staining (for Inhibition) Incubation2->CV_Stain CFU_Count CFU Enumeration (for Eradication) Incubation2->CFU_Count CLSM CLSM Imaging (for Visualization) Incubation2->CLSM MBIC Determine MBIC CV_Stain->MBIC MBEC Determine MBEC CFU_Count->MBEC Visualize Visualize Biofilm Structure & Viability CLSM->Visualize

Caption: General workflow for assessing this compound's anti-biofilm activity.

Broader Applications and Future Research

While the current body of research predominantly focuses on the efficacy of this compound against S. aureus biofilms, its broad-spectrum activity against other Gram-positive bacteria suggests a wider potential for its application in biofilm research.[1] Furthermore, metabolites from Streptomyces species are a rich source of diverse bioactive compounds, including many with anti-biofilm properties against a range of pathogens.[6]

Future research should explore the activity of this compound and its analogs against biofilms formed by other clinically relevant microorganisms, such as:

  • Other Gram-positive bacteria: Enterococcus faecalis, Streptococcus pneumoniae.

  • Gram-negative bacteria: While typically less effective against Gram-negative organisms, formulation strategies could enhance its activity.

  • Fungi: The anti-fungal properties of some macrolides suggest that this compound could be investigated against Candida albicans biofilms.[4]

Investigating the effect of this compound on mixed-species biofilms, which are common in clinical and environmental settings, would also be a valuable area of study. Understanding its broader spectrum of anti-biofilm activity will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound, particularly the F5a analog, is a potent inhibitor and eradicator of Staphylococcus aureus biofilms. Its multifaceted mechanism of action, targeting both the cell envelope and essential biosynthetic pathways, makes it a promising candidate for further investigation. The protocols outlined in this document provide a framework for researchers to study its anti-biofilm properties. While current data is largely confined to S. aureus, the potential for broader applications warrants further exploration into its efficacy against a wider range of biofilm-forming pathogens.

References

Azalomycin F: Application Notes and Protocols for a Promising Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F, a polyhydroxy macrolide antibiotic produced by various Streptomyces species, has demonstrated significant broad-spectrum antifungal activity, positioning it as a compelling candidate for further investigation and development.[1] Its efficacy against a range of fungal pathogens, including clinically relevant yeasts and phytopathogenic molds, warrants a detailed examination of its potential applications. This document provides comprehensive application notes and detailed experimental protocols to guide researchers in evaluating this compound as a potential antifungal therapeutic.

The primary mechanism of action of this compound is believed to be the disruption of fungal cell membrane integrity.[1] Evidence suggests that it alters membrane permeability, leading to the leakage of cellular contents. Furthermore, studies indicate that this compound stimulates calcium ion (Ca2+) influx and efflux in fungal cells, suggesting an interference with calcium homeostasis, a critical process for fungal growth, stress response, and virulence.[2][3] This disruption of the cell membrane and calcium signaling likely triggers downstream cellular stress responses, including the Cell Wall Integrity (CWI) and Ergosterol Biosynthesis pathways.

Quantitative Data

The following tables summarize the available quantitative data on the antifungal and cytotoxic activities of this compound and its analogs.

Table 1: Antifungal Activity of this compound Analogs against Candida albicans

CompoundMIC (µg/mL)
25-malonyl demalonylazalomycin F5a monoester (1)6.25
23-valine demalonylazalomycin F5a ester (2)3.13
23-(6-methyl)heptanoic acid demalonylazalomycins F3a ester (3)3.13
23-(6-methyl)heptanoic acid demalonylazalomycins F4a ester (4)1.56
23-(6-methyl)heptanoic acid demalonylazalomycins F5a ester (5)1.56
23-(9-methyl)decanoic acid demalonylazalomycin F4a ester (6)3.13
23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester (7)3.13

Data sourced from Yuan et al., 2013. MICs were determined against Candida albicans ATCC 10231.

Table 2: Cytotoxicity of this compound Analogs against Human Colon Carcinoma Cell Line (HCT-116)

CompoundIC50 (µg/mL)
25-malonyl demalonylazalomycin F5a monoester (1)4.81
23-valine demalonylazalomycin F5a ester (2)5.00
23-(6-methyl)heptanoic acid demalonylazalomycins F3a ester (3)3.72
23-(6-methyl)heptanoic acid demalonylazalomycins F4a ester (4)2.53
23-(6-methyl)heptanoic acid demalonylazalomycins F5a ester (5)1.81
23-(9-methyl)decanoic acid demalonylazalomycin F4a ester (6)2.94
23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester (7)3.15

Data sourced from Yuan et al., 2013.

Signaling Pathways and Mechanism of Action

This compound's primary antifungal activity stems from its ability to disrupt the fungal cell membrane. This disruption leads to a cascade of cellular events, primarily involving the dysregulation of calcium homeostasis and the activation of stress response pathways.

AzalomycinF_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm AzalomycinF This compound CellMembrane Cell Membrane AzalomycinF->CellMembrane Disrupts Integrity Ergosterol Ergosterol CellMembrane->Ergosterol CaChannel Ca2+ Channels CellMembrane->CaChannel CWI_Sensor CWI Sensors CellMembrane->CWI_Sensor ROS ROS Production CellMembrane->ROS Induces Ergosterol_Pathway Ergosterol Biosynthesis Pathway CellMembrane->Ergosterol_Pathway Stress Signal Ca_ion Ca2+ Influx CaChannel->Ca_ion CWI_Pathway Cell Wall Integrity (CWI) Pathway CWI_Sensor->CWI_Pathway Activates Calcineurin_Pathway Calcineurin Pathway Ca_ion->Calcineurin_Pathway Activates Apoptosis Apoptosis Ca_ion->Apoptosis Contributes to ROS->Apoptosis Induces CellWall_Synth Cell Wall Synthesis/Repair CWI_Pathway->CellWall_Synth Upregulates Ergosterol_Pathway->Ergosterol Synthesizes Calcineurin_Pathway->CWI_Pathway Crosstalk Stress_Response Stress Response Gene Expression Calcineurin_Pathway->Stress_Response Regulates

Proposed mechanism of action for this compound.

The disruption of the cell membrane by this compound is hypothesized to trigger the Cell Wall Integrity (CWI) pathway, a crucial signaling cascade for maintaining cell wall homeostasis. This activation would lead to a compensatory response, including the reinforcement of the cell wall.

CWI_Pathway Fungal Cell Wall Integrity (CWI) Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensors Cell Surface Sensors (Wsc1, Mid2) Rho1 Rho1-GTP Sensors->Rho1 Activate Pkc1 Pkc1 Rho1->Pkc1 Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Phosphorylates TranscriptionFactors Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactors Activate CellWall_Genes Cell Wall Maintenance Genes TranscriptionFactors->CellWall_Genes Upregulate Transcription

Fungal Cell Wall Integrity (CWI) Pathway.

The ergosterol biosynthesis pathway, a common target for antifungal drugs, may also be affected by the membrane stress induced by this compound. The cell may attempt to compensate for membrane damage by altering ergosterol production.

Ergosterol_Pathway Fungal Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (e.g., Erg11, Erg24) CellMembrane Cell Membrane Ergosterol->CellMembrane Incorporation

Fungal Ergosterol Biosynthesis Pathway.

The disruption of calcium homeostasis is a key event in this compound's mechanism of action. The influx of extracellular calcium and release from intracellular stores activates the calcineurin pathway, which in turn regulates various stress responses and exhibits crosstalk with the CWI pathway.

Calcium_Signaling Fungal Calcium Signaling Pathway cluster_stimulus Membrane Stress cluster_cell Fungal Cell AzalomycinF This compound Ca_channel Ca2+ Channel AzalomycinF->Ca_channel Opens Ca_influx [Ca2+]i Increase Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 Dephosphorylates Stress_Genes Stress Response Genes Crz1->Stress_Genes Activates Transcription

Fungal Calcium Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the antifungal potential of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution SerialDil Perform 2-fold Serial Dilutions in 96-well plate Stock->SerialDil Inoculate Inoculate wells with Fungal Suspension SerialDil->Inoculate Inoculum Prepare Fungal Inoculum Suspension Inoculum->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate Read Visually or spectrophotometrically determine growth Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sterile saline or water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1600 µg/mL.

  • Serial Dilutions: a. Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculum Preparation: a. Grow the fungal isolate on an appropriate agar medium. b. Prepare a suspension of conidia or yeast cells in sterile saline. c. Adjust the suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer.

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to wells 1-11. Add 100 µL of sterile medium to well 12.

  • Incubation: Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of this compound on mammalian cell lines.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeed Seed mammalian cells in 96-well plate TreatCells Treat cells with This compound dilutions CellSeed->TreatCells CompoundPrep Prepare serial dilutions of this compound CompoundPrep->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan formation AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance CalcViability Calculate percent cell viability ReadAbsorbance->CalcViability DetermineIC50 Determine IC50 value CalcViability->DetermineIC50

Workflow for the MTT cytotoxicity assay.

Materials:

  • This compound

  • DMSO

  • Mammalian cell line (e.g., human non-cancerous cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound presents a promising avenue for the development of new antifungal agents. Its unique mechanism of action, involving the disruption of the fungal cell membrane and calcium homeostasis, offers a potential advantage against resistant fungal strains. The protocols and data provided in this document are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this natural product. Further studies are warranted to expand the antifungal spectrum of this compound, determine its efficacy in vivo, and establish a comprehensive safety profile.

References

Application Notes and Protocols: Identifying Azalomycin F4a Targets Using CRISPRi-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F4a is a 36-membered polyhydroxy macrolide antibiotic with significant activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Understanding the mechanism of action of novel antibiotics is crucial for their development as therapeutics. This document outlines the application of CRISPR interference sequencing (CRISPRi-seq) to identify the cellular targets of Azalomycin F4a.

CRISPRi-seq is a powerful functional genomics technique that allows for the genome-wide identification of genes that are essential for bacterial fitness under specific conditions.[1][2] By creating a library of bacterial strains, each with a specific gene's expression repressed by a catalytically inactive Cas9 (dCas9), researchers can assess the fitness contribution of each gene in the presence of a compound of interest. Genes whose repression sensitizes the bacteria to the compound are considered potential targets or part of the target pathway.

A high-throughput CRISPRi-seq screen has identified the peptidoglycan synthesis (PGS) pathway as the primary target of Azalomycin F4a in Gram-positive bacteria.[1][2] Repression of genes involved in this pathway leads to increased sensitivity to Azalomycin F4a, indicating that the compound likely inhibits one or more steps in the biosynthesis of the bacterial cell wall.

Data Presentation

The following tables summarize the type of quantitative data generated from a CRISPRi-seq experiment to identify Azalomycin F4a targets.

Note: The specific data from the primary research on Azalomycin F4a targets is not publicly available. The following data is illustrative of typical results from a CRISPRi-seq screen and highlights the key findings related to the peptidoglycan synthesis pathway.

Table 1: Illustrative CRISPRi-seq Fitness Scores of Key Peptidoglycan Synthesis Genes in the Presence of Azalomycin F4a.

GeneFunction in Peptidoglycan SynthesisIllustrative Fitness Score (Log2 Fold Change)Interpretation
glmSGlutamine--fructose-6-phosphate aminotransferase-3.5Sensitizing
glmMPhosphoglucosamine mutase-3.2Sensitizing
glmUBifunctional protein GlmU-3.8Sensitizing
murAUDP-N-acetylglucosamine 1-carboxyvinyltransferase-4.1Strongly Sensitizing
murBUDP-N-acetylenolpyruvoylglucosamine reductase-3.9Strongly Sensitizing
murCUDP-N-acetylmuramate--L-alanine ligase-3.6Sensitizing
murDUDP-N-acetylmuramoyl-L-alanyl-D-glutamate ligase-3.4Sensitizing
murEUDP-N-acetylmuramoyl-L-alanyl-D-glutamate--L-lysine ligase-3.7Sensitizing
murFUDP-N-acetylmuramoylalanyl-D-glutamyl-lysyl-D-alanyl-D-alanine ligase-4.0Strongly Sensitizing
mraYPhospho-N-acetylmuramoyl-pentapeptide-transferase-4.5Very Strongly Sensitizing
murGN-acetylglucosaminyl-transferase-4.3Very Strongly Sensitizing
pbp2Penicillin-binding protein 2-4.2Very Strongly Sensitizing

Table 2: Minimal Inhibitory Concentration (MIC) Data.

CompoundOrganismMIC (µg/mL)Fold change in MIC with Methicillin
Azalomycin F4aS. aureus0.5 - 2.0-
MethicillinMRSA>256-
Azalomycin F4a + MethicillinMRSA0.25 (for Methicillin)1000-fold decrease

Experimental Protocols

This section provides a detailed, generalized methodology for using CRISPRi-seq to identify antibiotic targets in bacteria, based on established protocols.

sgRNA Library Design and Construction
  • Target Genome: Obtain the complete genome sequence of the target bacterium (e.g., Staphylococcus aureus NCTC8325).

  • sgRNA Design:

    • Use a computational tool (e.g., CCTop, CRISPOR) to design single-guide RNAs (sgRNAs) targeting the coding sequence of every gene in the genome.

    • Design multiple sgRNAs per gene (e.g., 3-5) to ensure robust knockdown and to control for off-target effects.

    • Filter sgRNAs based on predicted on-target efficiency and potential off-target binding sites.

  • Oligonucleotide Pool Synthesis: Synthesize the designed sgRNA sequences as a pooled oligonucleotide library.

  • Library Cloning:

    • Clone the oligo pool into a suitable sgRNA expression vector (e.g., a shuttle vector that replicates in both E. coli and S. aureus).

    • The vector should contain a constitutive promoter driving sgRNA expression.

    • Use a cloning method that allows for efficient and unbiased cloning of the pooled oligos (e.g., Gibson Assembly, Golden Gate Assembly).

  • Library Transformation and Amplification:

    • Transform the cloned library into a suitable E. coli strain for amplification.

    • Ensure a high transformation efficiency to maintain library diversity.

    • Harvest the amplified plasmid library.

Construction of the CRISPRi Bacterial Strain
  • dCas9 Integration:

    • Construct a bacterial strain that expresses a catalytically inactive Cas9 (dCas9).

    • The dcas9 gene should be integrated into a neutral locus on the bacterial chromosome to ensure stable expression.

    • Place dcas9 expression under the control of an inducible promoter (e.g., anhydrotetracycline-inducible) to allow for controlled gene knockdown.

  • Strain Verification: Verify the integration and inducible expression of dCas9 using PCR and Western blotting or RT-qPCR.

CRISPRi-seq Screen
  • Library Introduction: Introduce the amplified sgRNA plasmid library into the dCas9-expressing bacterial strain via electroporation.

  • Pooled Library Growth:

    • Grow the pooled CRISPRi library in a suitable liquid medium (e.g., Mueller-Hinton Broth).

    • Divide the culture into two conditions: a control group (no treatment) and a treatment group (sub-lethal concentration of Azalomycin F4a).

    • In both groups, add the inducer for dCas9 expression (e.g., anhydrotetracycline).

    • Maintain the library at a sufficient cell density to ensure the representation of all sgRNAs.

  • Sample Collection: Collect bacterial pellets at an initial time point (T0) and after a defined period of growth (e.g., 10-15 generations) for both control and treated populations.

Sequencing and Data Analysis
  • Genomic DNA Extraction: Extract genomic DNA from the collected bacterial pellets.

  • sgRNA Amplicon PCR: Amplify the sgRNA-encoding region from the genomic DNA using primers that flank the sgRNA cassette and add sequencing adapters.

  • Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Read Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Fitness Score Calculation: For each sgRNA, calculate a fitness score, typically the log2 fold change (L2FC) of its abundance in the final population relative to the initial population.

    • Gene-Level Analysis: Aggregate the fitness scores of all sgRNAs targeting the same gene to obtain a gene-level fitness score.

    • Hit Identification: Identify genes whose knockdown results in a significant fitness defect in the presence of Azalomycin F4a compared to the control condition. These are the "sensitizing" hits.

Visualizations

CRISPRi-seq Experimental Workflow

CRISPRi_seq_Workflow cluster_prep Library Preparation cluster_screen CRISPRi-seq Screen cluster_analysis Data Analysis sgRNA_design sgRNA Library Design oligo_synthesis Oligo Pool Synthesis sgRNA_design->oligo_synthesis library_cloning Cloning into Vector oligo_synthesis->library_cloning library_transformation Library Transformation library_cloning->library_transformation dCas9_strain dCas9-expressing Strain Construction dCas9_strain->library_transformation pooled_growth Pooled Growth ± Azalomycin F4a library_transformation->pooled_growth sample_collection Sample Collection (T0, T_final) pooled_growth->sample_collection gDNA_extraction gDNA Extraction sample_collection->gDNA_extraction sgRNA_amplification sgRNA Amplification (PCR) gDNA_extraction->sgRNA_amplification ngs Next-Generation Sequencing sgRNA_amplification->ngs data_processing Data Processing & Fitness Score Calculation ngs->data_processing hit_identification Hit Identification data_processing->hit_identification

Caption: Workflow for identifying drug targets using CRISPRi-seq.

Peptidoglycan Synthesis Pathway in S. aureus

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall F6P Fructose-6-P G6P Glucosamine-6-P F6P->G6P glmS G1P Glucosamine-1-P G6P->G1P glmM UDP_GlcNAc UDP-GlcNAc G1P->UDP_GlcNAc glmU UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc murA, murB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide murC, D, E, F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I mraY Lipid_II Lipid II Lipid_I->Lipid_II murG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (e.g., PBP2) Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidation Azalomycin_F4a Azalomycin F4a mraY mraY Azalomycin_F4a->mraY murG murG Azalomycin_F4a->murG pbp2 pbp2 Azalomycin_F4a->pbp2

Caption: Inhibition of the Peptidoglycan Synthesis Pathway by Azalomycin F4a.

References

Azalomycin F Analogs in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalomycin F is a macrocyclic lactone antibiotic with known antimicrobial properties. Recent research has unveiled the potential of its analogs as cytotoxic agents against human cancer cell lines, specifically the colorectal carcinoma cell line HCT-116. This document provides a summary of the available quantitative data, detailed experimental protocols for key assays, and a visualization of the putative signaling pathway involved in this compound-induced cell death. It is important to note that research into the anticancer mechanisms of this compound is still in its early stages, and the signaling pathways described are based on common apoptotic mechanisms induced by cytotoxic compounds.

Data Presentation

The cytotoxic activity of seven novel this compound analogs has been evaluated against the H.CT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below for easy comparison.

CompoundCancer Cell LineIC50 (µg/mL)[1]
25-malonyl demalonylazalomycin F5a monoester (1)HCT-1161.81
23-valine demalonylazalomycin F5a ester (2)HCT-1163.14
23-(6-methyl)heptanoic acid demalonylazalomycins F3a ester (3)HCT-1162.50
23-(6-methyl)heptanoic acid demalonylazalomycins F4a ester (4)HCT-1162.96
23-(6-methyl)heptanoic acid demalonylazalomycins F5a ester (5)HCT-1165.00
23-(9-methyl)decanoic acid demalonylazalomycin F4a ester (6)HCT-1164.33
23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester (7)HCT-1163.78

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound analogs in cancer cell lines.

Cell Viability (MTT) Assay

This protocol is adapted from the methodology used to determine the IC50 values of this compound analogs.[1]

Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.

Materials:

  • HCT-116 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound analog stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of RPMI-1640 medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection by Annexin V/PI Staining

This is a standard protocol for assessing apoptosis, which is a likely mechanism of cell death induced by cytotoxic compounds like this compound.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound analogs.

Materials:

  • HCT-116 cells

  • 6-well plates

  • This compound analog stock solutions

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that allows for 70-80% confluency at the time of analysis.

  • Treatment: Treat the cells with various concentrations of this compound analogs for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol can be used to investigate the molecular mechanism of this compound-induced apoptosis by examining the expression of key regulatory proteins.

Objective: To detect changes in the expression levels of pro- and anti-apoptotic proteins following treatment with this compound analogs.

Materials:

  • HCT-116 cells

  • This compound analog stock solutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound analogs, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Signaling Pathways and Visualizations

While the precise signaling pathways affected by this compound in cancer cells are yet to be fully elucidated, it is hypothesized that its cytotoxic effects are mediated through the induction of apoptosis. Below are diagrams illustrating a generalized experimental workflow and a putative apoptosis signaling pathway.

G cluster_0 In Vitro Cytotoxicity Assessment start Seed HCT-116 Cells treat Treat with this compound Analogs start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50

Caption: Workflow for determining the cytotoxicity of this compound analogs.

G cluster_1 Putative Apoptosis Induction by this compound azalomycin This compound stress Cellular Stress azalomycin->stress bcl2 Bcl-2 Family Regulation (Bax up, Bcl-2 down) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

G cluster_2 Apoptosis Confirmation Workflow treat_cells Treat HCT-116 cells with this compound annexin Annexin V/PI Staining treat_cells->annexin western Western Blotting (Caspase-3, PARP) treat_cells->western flow Flow Cytometry Analysis annexin->flow confirm Confirmation of Apoptosis flow->confirm western->confirm

Caption: Experimental workflow for confirming apoptosis induction.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Azalomycin F Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Azalomycin F. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary producing strains for this compound?

A1: this compound is a complex of polyhydroxy macrolides, including three main components: Azalomycin F3a, F4a, and F5a.[1] It is primarily produced by strains of Streptomyces, most notably Streptomyces hygroscopicus and Streptomyces sp. K106.[2] Several analogs of this compound have also been isolated from the mangrove Streptomyces sp. 211726.[3][4][5][6]

Q2: What is the basic biosynthetic pathway for this compound?

A2: this compound is a polyketide, synthesized by a modular polyketide synthase (PKS) assembly line.[7][][9][10][11] The biosynthesis involves a series of condensation reactions of small carboxylic acid units to build the complex macrolide structure. The modular nature of the PKS system offers opportunities for genetic engineering to potentially improve yield or generate novel analogs.[7][][9][10][11]

Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation and provides potential solutions.

Problem 1: Low or No this compound Production Despite Good Cell Growth

Possible CauseSuggested Solution
Suboptimal Media Composition The balance of carbon and nitrogen sources is critical for secondary metabolite production. High concentrations of easily metabolizable sugars can sometimes suppress antibiotic synthesis. Try varying the carbon and nitrogen sources and their ratios. Consider using complex carbon sources like starch or dextrin which are utilized more slowly.
Incorrect pH The initial pH of the fermentation medium significantly impacts enzyme activity and nutrient uptake. Most Streptomyces species favor a neutral to slightly alkaline initial pH (around 7.0) for optimal antibiotic production. It is advisable to experiment with a pH range from 6.0 to 8.0.
Inadequate Aeration Streptomyces are aerobic bacteria and require sufficient dissolved oxygen for both growth and secondary metabolite synthesis. To improve oxygen transfer, you can increase the agitation speed or use baffled flasks. Ensure that the culture volume does not exceed 20-25% of the total flask volume.
Non-optimal Temperature The optimal temperature for secondary metabolite production may differ from the optimal temperature for cell growth. While many Streptomyces species grow well at 28-30°C, the ideal temperature for this compound production might be slightly different. It is recommended to test a range of temperatures (e.g., 25°C to 35°C).
Inoculum Quality The age and size of the inoculum can significantly impact the fermentation process. An old or small inoculum may lead to a prolonged lag phase and consequently, poor production of the desired metabolite.

Problem 2: Inconsistent this compound Yields Between Batches

Possible CauseSuggested Solution
Variability in Inoculum Ensure a standardized procedure for seed culture preparation, including the age of the culture and the number of spores or mycelial fragments used for inoculation.
Inconsistent Media Preparation Precisely weigh all media components and ensure their complete dissolution. Sterilization conditions, including time and temperature, should be kept consistent to avoid the degradation of essential media components.
Fluctuations in Fermentation Conditions Use a calibrated incubator shaker and diligently monitor the temperature and agitation speed throughout the fermentation process.
Genetic Instability of the Producing Strain Streptomyces strains can sometimes undergo mutations that affect their ability to produce secondary metabolites. It is crucial to maintain a reliable stock of the producing strain and periodically re-isolate single colonies to ensure strain integrity.

Experimental Protocols

Protocol 1: General Culture and Fermentation of Streptomyces for this compound Production

This protocol provides a general procedure for the cultivation of Streptomyces species for the production of this compound.

1. Media Preparation:

  • Seed Medium (TSBY): Tryptic Soy Broth (30 g/L), Yeast Extract (3 g/L). Sterilize by autoclaving at 121°C for 20 minutes.

  • Production Medium (SFM): Soy Flour (20 g/L), Mannitol (20 g/L), and Agar (20 g/L) for solid plates. For liquid broth, omit the agar. Sterilize by autoclaving at 121°C for 20 minutes.[7]

2. Inoculum Preparation:

  • Aseptically inoculate a 100 mL flask containing 20 mL of TSBY liquid broth with a patch (approximately 1 x 1 cm²) of a Streptomyces strain from a mature SFM solid plate.[7]

  • Incubate the flask at 28°C with shaking at 220 rpm for 2-3 days to generate the seed mycelium.[7]

3. Fermentation:

  • Inoculate a larger flask containing liquid SFM broth with one percent of the seed mycelium.[7]

  • Incubate the production culture at 28°C for 5-7 days with shaking at 220 rpm.[7]

4. Extraction:

  • Centrifuge the fermentation broth at 4696 x g for 15 minutes to separate the mycelium from the supernatant.[7]

  • Extract the mycelium twice with an equal volume of methanol.[7]

  • Combine the methanol extracts and evaporate under reduced pressure to obtain the crude extract containing this compound.[7]

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound from fermentation extracts. Note: This is a template and may require optimization for your specific equipment and this compound analog.

1. Sample Preparation:

  • Dissolve the crude extract in a known volume of methanol (HPLC grade).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for separating macrolides. A starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has UV absorption maxima at approximately 241 nm and 269 nm, which can be used for detection.[3]

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a standard curve using purified this compound of a known concentration.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Quantitative Data on Yield Improvement

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the impact of optimizing various parameters on the production of other secondary metabolites in Streptomyces, which can serve as a guide for this compound production experiments.

Parameter OptimizedStreptomyces SpeciesSecondary MetaboliteImprovement StrategyReported Yield Increase
Medium Composition Streptomyces marinensisNeomycinResponse Surface MethodologyUp to 17,150 mg/kg of substrate
Medium Composition Streptomyces spp JAU4234Actinomycin X2Response Surface Methodology36.9%
Dissolved Oxygen Streptomyces hygroscopicusRapamycinDO controlled above 30%Maximum yield of 780 mg/L
Combined Mutations Streptomyces coelicolorActinorhodinIntroduction of resistance mutations1.6 to 3-fold increase

Signaling Pathways and Experimental Workflows

Signaling Pathway for Polyketide Biosynthesis Regulation in Streptomyces

The biosynthesis of polyketides like this compound in Streptomyces is a tightly regulated process. It involves a hierarchical cascade of regulatory proteins that respond to various internal and external signals, such as nutrient availability and cell density.

Polyketide_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Proteins (e.g., AfsR, PhoP) Nutrient_Limitation->Global_Regulators activates Growth_Phase Transition to Stationary Phase Growth_Phase->Global_Regulators triggers Pathway_Specific_Regulators Pathway-Specific Activators (e.g., ActII-ORF4, RedD) Global_Regulators->Pathway_Specific_Regulators activates transcription of PKS_Genes Polyketide Synthase (PKS) Gene Cluster Pathway_Specific_Regulators->PKS_Genes binds to promoter and activates transcription Azalomycin_F This compound Biosynthesis PKS_Genes->Azalomycin_F encodes enzymes for Yield_Improvement_Workflow Start Start: Low this compound Yield Strain_Selection Strain Selection and Maintenance Start->Strain_Selection Media_Optimization Media Optimization (Carbon, Nitrogen, etc.) Strain_Selection->Media_Optimization Parameter_Optimization Fermentation Parameter Optimization (pH, Temp, DO) Media_Optimization->Parameter_Optimization Fed_Batch Fed-Batch Strategy Development Parameter_Optimization->Fed_Batch Analysis Quantification of This compound (HPLC) Fed_Batch->Analysis Analysis->Media_Optimization Iterate Analysis->Parameter_Optimization Iterate Analysis->Fed_Batch Iterate End End: Improved this compound Yield Analysis->End Achieved Target Yield Troubleshooting_Logic Low_Yield Low this compound Yield Growth_Issues Poor Cell Growth Growth_Issues->Low_Yield Metabolism_Issues Good Growth, but Low Production Metabolism_Issues->Low_Yield Inoculum Poor Inoculum Quality Inoculum->Growth_Issues Media Suboptimal Media Media->Growth_Issues Media->Metabolism_Issues Conditions Incorrect Fermentation Conditions Conditions->Growth_Issues Conditions->Metabolism_Issues Regulation Repression of Biosynthetic Genes Regulation->Metabolism_Issues

References

Azalomycin F stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Azalomycin F. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to the stability and storage of this polyene macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A: For long-term storage, this compound in its solid (powder) form should be stored in a tightly sealed container, protected from light, at -20°C.

Q2: How should I prepare and store this compound stock solutions?

A: A common practice is to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mg/mL. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.

Q3: What is the stability of this compound in different solvents?

A: While specific data is limited, this compound is soluble in DMSO. As a polyene macrolide, it is generally less stable in aqueous solutions, especially at acidic or alkaline pH.[1] For experiments in aqueous buffers, it is advisable to prepare fresh solutions from a DMSO stock immediately before use.

Q4: Is this compound sensitive to light?

A: Yes, polyene macrolide antibiotics are known to be sensitive to light.[1] Photodegradation can occur upon exposure to UV or ambient light. Therefore, all handling and storage of this compound and its solutions should be performed with protection from light (e.g., using amber vials or covering containers with aluminum foil).

Q5: What is the stability of this compound at different temperatures?

A: this compound is more stable at lower temperatures. A stock solution in DMSO is typically stored at -20°C. For short-term handling during experiments, solutions should be kept on ice when possible. Elevated temperatures will accelerate degradation.

Q6: How does pH affect the stability of this compound?

A: Polyene macrolides are generally unstable in acidic and alkaline conditions.[1] It is recommended to maintain the pH of aqueous solutions containing this compound within a neutral range (approximately pH 6-8) to minimize degradation. One study indicated that this compound is stable over a broad range of pH and temperature, though specific quantitative data were not provided.[2]

Q7: Is this compound stable in biological matrices?

A: Yes, studies have shown that this compound is stable in plasma, whole blood, and liver homogenate when incubated at 37°C for up to 6 hours.[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.- Ensure this compound powder and stock solutions are stored at -20°C and protected from light.- Prepare fresh dilutions for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution by using aliquots.- Minimize exposure of solutions to ambient light and elevated temperatures during experiments.
Precipitation observed in my this compound stock solution. The concentration of this compound exceeds its solubility in the chosen solvent.- Prepare a new stock solution at a lower concentration.- Ensure the DMSO used is of high purity and anhydrous.
Inconsistent results between experiments. Inconsistent potency of this compound due to degradation.- Perform a stability check of your current stock solution using a validated analytical method (e.g., HPLC).- Prepare a fresh stock solution from the powder for critical experiments.- Standardize the handling procedures for this compound solutions across all experiments.
Color change observed in the this compound solution. Potential degradation of the compound.- Discard the solution.- Prepare a fresh solution from the powder.- Review storage and handling procedures to prevent future degradation.

Stability Data

The following tables summarize the stability of this compound under various conditions as reported in the literature.

Table 1: Stability of this compound in Biological Matrices [4]

MatrixTemperatureDurationStability
Rat Plasma37°C6 hoursStable
Rat Whole Blood37°C6 hoursStable
Rat Liver Homogenate37°C72 hoursStable

Table 2: Stability of this compound Stock Solutions Under Various Storage Conditions [4]

Storage ConditionDurationStability (Recovery %)
Room Temperature24 hours98.5% ± 3.2%
4°C7 days97.9% ± 2.8%
-20°C30 days98.1% ± 3.5%
Three Freeze-Thaw Cycles-97.5% ± 4.1%

Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, HPLC grade

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products. This protocol is a general guideline and may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or Ammonium acetate (for mobile phase modification)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid).

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Protocol 3: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

After exposure to each stress condition, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze using the validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimental Use prep_powder This compound Powder prep_stock Prepare Stock Solution (10 mg/mL) prep_powder->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock storage_aliquot Aliquot into Amber Vials prep_stock->storage_aliquot storage_freeze Store at -20°C storage_aliquot->storage_freeze exp_thaw Thaw Single Aliquot storage_freeze->exp_thaw exp_dilute Prepare Working Solution exp_thaw->exp_dilute exp_use Use in Experiment exp_dilute->exp_use

Caption: Workflow for the preparation and handling of this compound solutions.

Troubleshooting_Flowchart start Inconsistent Experimental Results? check_storage Check Storage Conditions (-20°C, protected from light) start->check_storage check_handling Review Solution Handling (fresh dilutions, minimize light/heat exposure) check_storage->check_handling check_stock Assess Stock Solution Integrity (age, freeze-thaw cycles) check_handling->check_stock prepare_fresh Prepare Fresh Stock Solution check_stock->prepare_fresh If issues identified re_run Re-run Experiment check_stock->re_run If no issues identified, consider other experimental variables prepare_fresh->re_run

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Overcoming Low Oral Bioavailability of Azalomycin F₅ₐ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Azalomycin F₅ₐ.

Frequently Asked Questions (FAQs)

Q1: What is this compound₅ₐ and why is its oral bioavailability low?

This compound₅ₐ is a 36-membered polyhydroxy macrolide antibiotic with a complex structure.[1][2] Its low oral bioavailability is primarily attributed to its poor aqueous solubility and low intestinal permeability. A pharmacokinetic study in rats revealed a very low oral absolute bioavailability of 2.39 ± 1.28%, indicating that the compound is absorbed slowly and with difficulty from the intestinal tract.[3][4]

Q2: What are the main physicochemical properties of this compound₅ₐ contributing to its poor oral absorption?

The primary factors include:

  • High Molecular Weight: this compound is a large molecule, which can hinder its passive diffusion across the intestinal epithelium.[1]

  • Poor Aqueous Solubility: As a lipophilic compound, this compound₅ₐ has limited solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.

  • Low Permeability: The large and complex structure of this compound₅ₐ likely results in low membrane permeability, further limiting its ability to be absorbed into the bloodstream.[3]

Q3: What are the potential formulation strategies to enhance the oral bioavailability of this compound₅ₐ?

Several formulation strategies can be employed to overcome the low oral bioavailability of poorly soluble drugs like this compound₅ₐ.[5] These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][2][6][7][8]

  • Solid Dispersions: Dispersing this compound₅ₐ in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[5][9][10][11][12]

  • Nanoparticle Formulations: Reducing the particle size of this compound₅ₐ to the nanoscale can increase its surface area, leading to improved dissolution and absorption.[13][14]

Q4: How does this compound exert its antimicrobial effect?

This compound acts by disrupting the bacterial cell envelope. It has been shown to accelerate the release of lipoteichoic acid (LTA) and inhibit LTA synthase (LtaS), an essential enzyme for Gram-positive bacteria.[4][15] This dual mechanism leads to cell membrane damage and ultimately, bacterial cell lysis.

Troubleshooting Guides

Issue 1: Low and Variable Drug Exposure in Preclinical Oral Dosing Studies

Possible Cause: Poor dissolution and/or low permeability of this compound₅ₐ in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of your this compound₅ₐ batch in relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Formulation Approach - Solid Dispersion:

    • Rationale: To improve the dissolution rate by presenting the drug in an amorphous, high-energy state within a hydrophilic carrier.[12]

    • Action: Prepare a solid dispersion of this compound₅ₐ with a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).[9]

    • Evaluation: Conduct in vitro dissolution studies comparing the solid dispersion to the unformulated drug.

  • Formulation Approach - Lipid-Based Formulation (SEDDS):

    • Rationale: To pre-dissolve this compound₅ₐ in a lipid-based system that will form a fine emulsion in the gut, enhancing solubilization and absorption.[1][2][6][7][8]

    • Action: Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound₅ₐ. A starting point could be based on formulations used for other macrolides like azithromycin.[6][7][8]

    • Evaluation: Assess the self-emulsification properties and droplet size of the SEDDS formulation. Conduct in vitro dissolution and permeability studies (e.g., using Caco-2 cell monolayers).

Issue 2: Inconsistent Results in In Vitro Dissolution Studies

Possible Cause: Agglomeration of drug particles or incomplete wetting.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Rationale: Smaller particles have a larger surface area, which can lead to faster dissolution.

    • Action: Consider micronization or nanosizing of the this compound₅ₐ powder.

    • Evaluation: Characterize the particle size distribution before and after the process and repeat dissolution testing.

  • Inclusion of Surfactants:

    • Rationale: Surfactants can improve the wettability of the hydrophobic drug particles.

    • Action: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween® 80, Cremophor® EL) into the dissolution medium or the formulation itself.

    • Evaluation: Compare the dissolution profiles with and without the surfactant.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous vs. Oral Administration)

ParameterIntravenous (2.2 mg/kg)Oral (26.4 mg/kg)
Cₘₐₓ (mg/L) -0.325
Tₘₐₓ (h) -3
AUC₀₋ₜ (mg·h/L) 1.83 ± 0.421.95 ± 1.05
Absolute Bioavailability (%) -2.39 ± 1.28

Data from He et al. (2021).[3]

Table 2: Example of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation for a Macrolide (Azithromycin) and its Impact on Dissolution

Formulation ComponentComposition (% w/w)
Oil (Capryol 90®) 10
Surfactant (Tween 20®) 60
Co-surfactant (Transcutol HP®) 30
Dissolution after 5 minutesPercentage of Drug Released
Pure Azithromycin 11.27%
Liquid SEDDS Formulation > 90%
Solid SEDDS Formulation 52.22%

Data from Al-kassas et al. (2020). This data for azithromycin illustrates the potential of SEDDS to significantly improve the dissolution of a macrolide antibiotic.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound₅ₐ Solid Dispersion by Solvent Evaporation
  • Materials: this compound₅ₐ, a hydrophilic polymer (e.g., PVP K30), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve this compound₅ₐ and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Collect the solid dispersion and store it in a desiccator.

    • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vitro Dissolution Testing of this compound₅ₐ Formulations
  • Apparatus: USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Medium: 900 mL of a biorelevant medium (e.g., 0.1 M HCl, phosphate buffer pH 6.8, or FaSSIF).

  • Procedure:

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).

    • Add the this compound₅ₐ formulation (equivalent to a specific dose) to the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound₅ₐ using a validated analytical method (e.g., HPLC-UV/MS).

    • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Assessment Problem Low Oral Bioavailability of this compound₅ₐ SEDDS Lipid-Based (SEDDS) Problem->SEDDS Approach 1 SolidDisp Solid Dispersion Problem->SolidDisp Approach 2 Nano Nanoparticles Problem->Nano Approach 3 Dissolution Dissolution Testing SEDDS->Dissolution SolidDisp->Dissolution Nano->Dissolution Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Bioavailability Determine Oral Bioavailability PK_Study->Bioavailability signaling_pathway cluster_drug This compound Action cluster_bacterial_cell Bacterial Cell Envelope cluster_effect Antibacterial Effect Azalomycin This compound₅ₐ LTA_Synthase Lipoteichoic Acid Synthase (LtaS) Azalomycin->LTA_Synthase Inhibits LTA Lipoteichoic Acid (LTA) Azalomycin->LTA Accelerates Release Cell_Membrane Cell Membrane Azalomycin->Cell_Membrane Disrupts LTA_Synthase->LTA Synthesis Membrane_Damage Membrane Damage LTA->Cell_Membrane Anchors to Cell_Membrane->Membrane_Damage Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis

References

Azalomycin F solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Azalomycin F. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It is a macrolide antibiotic with poor solubility in aqueous solutions. For experimental use, a high-concentration stock solution should first be prepared in 100% DMSO.[1][2]

Q2: I observed a precipitate after adding my this compound stock solution to my aqueous buffer (e.g., PBS, cell culture media). Is this normal?

A2: Yes, this is a common issue. This compound has very low solubility in aqueous buffers. When the DMSO stock solution is diluted into an aqueous medium, the compound can easily precipitate out of solution if the final concentration exceeds its solubility limit in that medium. This is a known challenge when working with hydrophobic compounds.[3][4]

Q3: What is the maximum final concentration of DMSO that is safe for my cell culture experiments?

A3: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to run a vehicle control (media + equivalent amount of DMSO) to ensure the observed effects are from this compound and not the solvent. Published studies using this compound have kept the final DMSO concentration at or below 1.56%.[1]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions prepared in DMSO should be stored at -20°C.[1] To prevent degradation and precipitation caused by repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]

Solubility Data

The following table summarizes the known solubility characteristics of this compound. As a hydrophobic macrolide, its solubility is significantly higher in organic solvents than in aqueous buffers.

Solvent/BufferTypeKnown ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Organic Solvent≥ 2 mg/mL (2048 µg/mL)[1][2]Recommended for primary stock solution.
Ethanol / Methanol Organic SolventSoluble (qualitative)Can be used, but DMSO is more common.
Phosphate-Buffered Saline (PBS) Aqueous BufferVery Low / Prone to PrecipitationDirect dissolution is not recommended.
Cell Culture Media (e.g., TSB) Aqueous BufferVery Low / Prone to PrecipitationDilute from DMSO stock immediately before use.[1]

Experimental Protocols

Protocol 1: Preparation of a 2 mg/mL this compound Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous (100%) DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound powder (e.g., 2 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration. For 2 mg of powder, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the critical step of diluting the DMSO stock into your final experimental buffer to minimize precipitation.

Procedure:

  • Thaw Stock: Thaw one aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to reach your final desired concentration. Ensure the final DMSO percentage remains non-toxic for your system (ideally ≤0.5%).

  • Dilution Method: Add the small volume of DMSO stock directly to your larger volume of pre-warmed (37°C) experimental buffer (e.g., cell culture medium). Immediately mix thoroughly by vortexing or repeated pipetting. Crucially, do not add the buffer to the DMSO stock , as this will cause the compound to precipitate instantly.

  • Immediate Use: Use the freshly prepared working solution immediately, as the compound may precipitate over time even at lower concentrations.[1]

Troubleshooting Guide

This section addresses specific solubility-related problems in a question-and-answer format.

Q: My this compound powder is not dissolving in DMSO.

A: This is uncommon, as this compound is highly soluble in DMSO.

  • Check Solvent Quality: Ensure you are using anhydrous (water-free) DMSO. Water contamination will significantly reduce solubility.

  • Increase Mixing: Continue to vortex for a few more minutes. Gentle warming to 37°C or brief sonication can also help.

  • Re-evaluate Concentration: Double-check your calculations to ensure you are not attempting to create a supersaturated solution.

Q: I see a film or crystals in my stock solution after storing it at -20°C.

A: This indicates precipitation during the freeze-thaw cycle.

  • Warm and Vortex: Before use, warm the vial to room temperature and vortex thoroughly to redissolve the precipitate.

  • Use Fresh Aliquots: This issue is often caused by repeated freeze-thaw cycles. Using fresh, single-use aliquots is the best way to prevent this.[4]

Q: My solution turned cloudy immediately after adding the DMSO stock to my cell culture medium. What should I do?

A: This is a classic sign of precipitation due to poor aqueous solubility. The troubleshooting workflow below can help identify the cause.

Diagrams

G start Problem: Precipitation in Aqueous Buffer q1 Is the final concentration of this compound too high? start->q1 q2 Was the DMSO stock added directly to the buffer with immediate, vigorous mixing? q1->q2 No sol1 Solution: Lower the final concentration. Perform a dose-response experiment. q1->sol1 Yes q3 Is the final DMSO concentration very low (e.g., <0.1%)? q2->q3 Yes sol2 Solution: Re-make the solution. Add stock to buffer (not buffer to stock) and mix immediately. q2->sol2 No sol3 Solution: Consider a serial dilution approach to gradually lower solvent polarity. q3->sol3 Yes end Precipitation Resolved q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for this compound precipitation.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation powder This compound Powder vortex1 Vortex until dissolved powder->vortex1 dmso 100% DMSO dmso->vortex1 stock High-Concentration Stock (e.g., 2 mg/mL in DMSO) vortex1->stock aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw single aliquot aliquot->thaw mix Add stock to buffer & mix immediately thaw->mix buffer Pre-warmed Aqueous Buffer buffer->mix working Final Working Solution (Use Immediately) mix->working

Caption: Experimental workflow for preparing this compound solutions.

G cluster_cell Gram-Positive Bacterium azalomycin This compound membrane Bacterial Cell Membrane (Phospholipids) azalomycin->membrane Binds to & Disrupts lta Lipoteichoic Acid (LTA) azalomycin->lta Binds to ltas LTA Synthase (LtaS) azalomycin->ltas Inhibits permeability Increased Membrane Permeability lta->membrane Anchored to ltas->lta Synthesizes lysis Cell Lysis / Autolysis permeability->lysis

Caption: Simplified mechanism of action for this compound.

References

Technical Support Center: Optimizing Azalomycin F for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azalomycin F. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Solubility and Stock Solution Preparation

  • Q1: What is the recommended solvent for preparing a stock solution of this compound?

    A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving this compound in DMSO to a concentration of 2048 µg/mL.[1] For specific experimental conditions, a 30% methanol aqueous solution has also been utilized. When preparing for cell culture experiments, ensure the final concentration of DMSO in the medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media (e.g., PBS or cell culture medium). What can I do?

    A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for hydrophobic compounds. To mitigate this:

    • Vortexing: Ensure thorough and immediate vortexing of the aqueous medium as you add the DMSO stock solution.

    • Stepwise Dilution: Perform serial dilutions in your aqueous buffer or medium rather than a single large dilution.

    • Sonication: Gentle sonication in a water bath can help to dissolve small precipitates.

    • Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.

    • Alternative Solvents: While DMSO is the most commonly reported solvent, for specific applications, exploring co-solvent systems might be necessary. However, the solubility of this compound in other common laboratory solvents like ethanol and PBS has not been extensively reported.

2. Stability in Experimental Conditions

  • Q3: How stable is this compound in aqueous solutions and cell culture media?

    • Perform a preliminary stability study: Incubate this compound in your specific cell culture medium at 37°C for the intended duration of your experiment and analyze its concentration at different time points using a suitable analytical method like HPLC.

    • Replenish the compound: For experiments lasting several days, consider replacing the medium with freshly prepared this compound at regular intervals to maintain a consistent concentration.

3. In Vitro Efficacy and Concentration Selection

  • Q4: What is the effective concentration range for this compound in in vitro antibacterial assays?

    A4: The effective concentration of this compound is dependent on the specific assay and the bacterial species being tested. For Staphylococcus aureus, the following concentrations have been reported to be effective:

    • Lipoteichoic Acid (LTA) Release: Concentrations of 4 µg/mL and 8 µg/mL have been shown to significantly increase the release of LTA from S. aureus.[1]

    • LTA Synthase (LtaS) Inhibition: To inhibit the activity of the extracellular catalytic domain of LtaS (eLtaS), a broader range of concentrations from 20 µM to 640 µM has been used.[1]

  • Q5: I am not observing the expected antimicrobial effect. What are some potential reasons?

    A5: Several factors can contribute to a lack of antimicrobial activity. Consider the following troubleshooting steps:

    • Inaccurate Concentration: Verify the calculations for your serial dilutions and ensure your stock solution was prepared correctly.

    • Compound Instability: As mentioned in Q3, this compound may degrade in your experimental conditions over time.

    • Bacterial Strain Variability: The susceptibility to this compound can vary between different bacterial strains. Ensure you are using a sensitive strain.

    • High Protein Binding: this compound exhibits high plasma protein binding (over 90%).[2][3] If your culture medium is supplemented with a high concentration of serum, a significant portion of the compound may be bound to proteins and rendered inactive. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.

    • Inoculum Effect: The initial density of the bacterial inoculum can influence the apparent minimum inhibitory concentration (MIC). Ensure you are using a standardized inoculum as per established protocols (e.g., CLSI guidelines).

4. Cytotoxicity and Off-Target Effects

  • Q6: What is the cytotoxic profile of this compound against mammalian cells?

    A6: While analogs of this compound have shown activity against the HCT-116 human colon cancer cell line, specific IC50 values for this compound against a broad range of mammalian cell lines are not yet well-documented in publicly available literature.[4] It is crucial to determine the cytotoxicity of this compound in your specific cell line of interest to establish a therapeutic window that is effective against the target microbe while being non-toxic to the host cells. We recommend performing a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the IC50 value.

  • Q7: Are there any known off-target effects of this compound in eukaryotic cells?

    A7: The primary mechanism of action of this compound is the disruption of the bacterial cell envelope.[1][5][6] As a member of the polyketide macrolide class of compounds, there is a theoretical potential for interaction with sterols in mammalian cell membranes, which is a known off-target effect for some polyene macrolides. However, specific off-target interaction studies for this compound in eukaryotic cells have not been extensively reported. When interpreting results, it is important to consider potential off-target effects, especially at higher concentrations.

Data Summary

Table 1: Reported Effective Concentrations of this compound in In Vitro Antibacterial Assays against S. aureus

AssayEffective ConcentrationReference
LTA Release4 and 8 µg/mL[1]
eLtaS Inhibition20 - 640 µM[1]

Experimental Protocols

Protocol 1: Lipoteichoic Acid (LTA) Release Assay

This protocol is adapted from studies on the effect of this compound on S. aureus.

Materials:

  • Staphylococcus aureus culture

  • Tryptic Soy Broth (TSB)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Commercial LTA ELISA kit

Procedure:

  • Culture S. aureus in TSB to the mid-logarithmic growth phase.

  • Harvest the bacterial cells by centrifugation and wash with PBS.

  • Resuspend the bacterial pellet in fresh TSB to a standardized optical density (e.g., OD600 of 0.4).

  • Aliquot the bacterial suspension into microcentrifuge tubes.

  • Add this compound to the bacterial suspensions to achieve the desired final concentrations (e.g., 0, 1, 2, 4, and 8 µg/mL). Ensure the final DMSO concentration is consistent across all samples, including the vehicle control.

  • Incubate the tubes at 37°C with shaking for a defined period (e.g., 2 hours).

  • After incubation, centrifuge the tubes to pellet the bacteria.

  • Carefully collect the supernatant.

  • Quantify the amount of LTA in the supernatant using a commercial LTA ELISA kit, following the manufacturer's instructions.

Protocol 2: In Vitro LTA Synthase (LtaS) Inhibition Assay

This is a general protocol for assessing the inhibition of the extracellular domain of LtaS (eLtaS) and can be adapted for use with this compound.

Materials:

  • Purified recombinant eLtaS enzyme

  • Fluorescently labeled substrate (e.g., NBD-labeled phosphatidylglycerol)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and MnCl2)

  • This compound stock solution (in DMSO)

  • 96-well microplate (black, for fluorescence readings)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the fluorescently labeled substrate in each well of the microplate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the substrate if necessary.

  • Initiate the enzymatic reaction by adding the purified eLtaS enzyme to each well.

  • Immediately begin monitoring the change in fluorescence over time using a microplate reader. The specific excitation and emission wavelengths will depend on the fluorescent label used.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow_lta_release cluster_prep Bacterial Preparation cluster_treatment This compound Treatment cluster_analysis LTA Quantification culture Culture S. aureus to mid-log phase harvest Harvest and wash bacterial cells culture->harvest resuspend Resuspend in TSB to standardized OD harvest->resuspend add_azf Add this compound to bacterial suspension resuspend->add_azf incubate Incubate at 37°C add_azf->incubate centrifuge Centrifuge to pellet bacteria incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant elisa Quantify LTA using ELISA collect_supernatant->elisa

Caption: Workflow for the Lipoteichoic Acid (LTA) Release Assay.

signaling_pathway_azalomycin_f cluster_bacterium Staphylococcus aureus cluster_effects Downstream Effects cell_wall Cell Wall (Peptidoglycan) cell_membrane Cell Membrane ltas LTA Synthase (LtaS) cell_membrane->ltas Embedded in lta Lipoteichoic Acid (LTA) lta->cell_wall Anchors to ltas->lta Synthesizes azalomycin_f This compound azalomycin_f->cell_membrane Disrupts azalomycin_f->lta Binds to azalomycin_f->ltas Inhibits lta_release Increased LTA Release azalomycin_f->lta_release membrane_damage Membrane Damage azalomycin_f->membrane_damage cell_lysis Cell Lysis membrane_damage->cell_lysis troubleshooting_flowchart start No/Low Antimicrobial Activity Observed check_concentration Is the this compound concentration correct? start->check_concentration check_stability Is the compound stable in your assay conditions? check_concentration->check_stability Yes recalculate Recalculate dilutions and re-prepare solutions check_concentration->recalculate No check_protein_binding Is high serum concentration interfering? check_stability->check_protein_binding Yes perform_stability_test Perform a stability test or replenish compound regularly check_stability->perform_stability_test No check_inoculum Is the bacterial inoculum standardized? check_protein_binding->check_inoculum Yes reduce_serum Reduce serum concentration or use serum-free medium check_protein_binding->reduce_serum No standardize_inoculum Standardize inoculum using McFarland standards check_inoculum->standardize_inoculum No consider_resistance Consider intrinsic resistance of the bacterial strain check_inoculum->consider_resistance Yes recalculate->check_concentration perform_stability_test->check_stability reduce_serum->check_protein_binding standardize_inoculum->check_inoculum

References

Technical Support Center: Enhancing the Antibacterial Activity of Azalomycin F Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to enhancing the antibacterial activity of Azalomycin F derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antibacterial action for this compound and its derivatives?

A1: this compound exhibits a multi-faceted antibacterial mechanism primarily against Gram-positive bacteria.[1][2] Its core mechanism involves the inhibition of lipoteichoic acid (LTA) biosynthesis by targeting the LTA synthetase (LtaS).[1][2] The guanidyl side chain of the this compound molecule plays a crucial role by interacting with the active center of LtaS.[1][2] Additionally, this compound can disrupt the bacterial cell envelope by accelerating the release of LTA and causing membrane damage, ultimately leading to cell autolysis.[1][2]

Q2: What is the structure-activity relationship (SAR) of this compound derivatives concerning their antibacterial potency?

A2: The antibacterial activity of this compound derivatives is significantly influenced by their chemical structure. Key findings from SAR studies indicate that:

  • The guanidyl side chain is an essential moiety for the antibacterial activity against Gram-positive bacteria.[1][2]

  • Removal of the malonyl moiety from the macrolide structure has been shown to enhance antibacterial activity.[1] This modification is a key strategy for increasing the potency of this compound derivatives.

  • Modifications to the lactone ring of guanidyl-containing polyhydroxy macrolides appear to have a lesser impact on their antibacterial activity.[2]

Q3: Which derivatives of this compound have shown the most promise in terms of enhanced antibacterial activity?

A3: Demalonylazalomycin F5a derivatives have demonstrated significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound, Azalomycin F5a.[1] Specifically, derivatives where the malonyl group is removed have shown lower Minimum Inhibitory Concentrations (MICs).[1]

Q4: Are there any known mechanisms of resistance to this compound or its derivatives?

A4: While specific resistance mechanisms to this compound are not extensively documented in the provided search results, resistance to macrolide antibiotics, in general, is a common issue in clinical practice.[3][4][5] Common mechanisms of macrolide resistance in bacteria like Staphylococcus aureus include target site modification (e.g., methylation of 23S rRNA), drug efflux pumps, and enzymatic inactivation.[6] Researchers working with this compound derivatives should be aware of these potential resistance mechanisms.

Troubleshooting Guides

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Problem: Experiencing significant variability in MIC values for this compound derivatives against the same bacterial strain.

Possible Cause Troubleshooting Step
Inoculum Preparation The density of the bacterial suspension is critical. An inoculum that is too heavy or too light can lead to variations in MIC values. This "inoculum effect" is particularly relevant for β-lactam antibiotics and can also be a factor for macrolides. Ensure strict adherence to standardized protocols for inoculum preparation, such as using a McFarland standard.[7]
Media Composition and pH The type of growth medium, its pH, and cation concentrations can influence the activity of macrolide antibiotics. Use the recommended and standardized medium for the specific bacterial strain being tested. For example, Haemophilus influenzae requires Haemophilus Test Medium (HTM).[7]
Incubation Conditions Incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) must be tightly controlled according to standardized protocols to ensure reproducible results.[7]
Compound Stability This compound and its derivatives may have limited stability in solution. Prepare fresh solutions for each experiment and avoid prolonged storage of diluted compounds. Degradation of the compound can lead to erroneously high MIC values.
Reagent Quality Ensure that the this compound derivative powders and solvents are of high quality and stored under appropriate conditions to prevent degradation. Expired or improperly stored reagents can lead to inaccurate results.
Guide 2: Poor Yield or Failed Synthesis of this compound Derivatives

Problem: Difficulty in synthesizing this compound derivatives, particularly 23-O-acyl or demalonyl derivatives.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). If the reaction is stalling, consider adjusting the reaction time, temperature, or the molar ratio of reactants.
Side Reactions The polyhydroxy nature of the this compound core makes it susceptible to side reactions. Protect sensitive functional groups that are not intended to be part of the reaction.
Purification Challenges The polarity and structural similarity of the desired product and byproducts can make purification difficult. Experiment with different chromatography conditions (e.g., solvent systems, column materials) to achieve better separation.
Starting Material Purity Ensure the purity of the starting this compound isolate. Impurities can interfere with the reaction and complicate the purification process.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Azalomycin F5a and its Demalonyl Derivatives against MRSA Strains (μg/mL)

CompoundMRSA ATCC 33592Clinical Isolate 1Clinical Isolate 2Clinical Isolate 3
Azalomycin F5a (1)4.03.03.54.0
Demalonylazalomycin F5a (2)1.00.50.751.0
Derivative 31.00.670.831.0
Derivative 40.830.670.670.83
Derivative 50.830.50.670.83
Data sourced from a study on anti-methicillin-resistant Staphylococcus aureus activity of Azalomycin F5a and its derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of Demalonylazalomycin F5a Derivatives

This protocol describes a general method for the synthesis of demalonylazalomycin F5a derivatives.[1]

Materials:

  • Azalomycin F5a

  • Appropriate hydrocarbyl alcohol (e.g., methanol, ethanol)

  • Acetic acid (AcOH)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Hydrocarbylation: Dissolve Azalomycin F5a in a mixture of the desired hydrocarbyl alcohol and acetic acid (typically a 4:1 ratio). Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Demalonylation: Dissolve the crude product from the previous step in a mixture of methanol and water (typically 7:3). Add a solution of 2 mol/L potassium hydroxide. Stir the reaction at room temperature and monitor by TLC.

  • Purification: After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure demalonylazalomycin F5a derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.[1]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound derivative stock solution

  • Positive control antibiotic (e.g., vancomycin for MRSA)

  • Negative control (broth only)

  • Resazurin or other viability indicator (optional)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound derivative in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculate Bacteria: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this bacterial suspension to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring absorbance with a plate reader. The addition of a viability indicator like resazurin can aid in the visualization of bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_testing Antibacterial Activity Testing A This compound Isolation B Chemical Modification (e.g., Demalonylation) A->B C Purification (Chromatography) B->C D Structure Verification (NMR, MS) C->D F MIC Determination (Broth Microdilution) D->F Test Compound E Bacterial Strain Selection E->F G Data Analysis F->G

Experimental workflow for synthesis and testing of this compound derivatives.

signaling_pathway cluster_bacterium Gram-Positive Bacterium LTA_Synthase Lipoteichoic Acid Synthase (LtaS) LTA Lipoteichoic Acid (LTA) LTA_Synthase->LTA synthesis Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cell_Membrane->LTA_Synthase LTA->Cell_Wall anchoring Azalomycin_F This compound Derivative Azalomycin_F->LTA_Synthase inhibits Azalomycin_F->Cell_Membrane disrupts

Mechanism of action of this compound derivatives.

logical_relationship Modification Structural Modification of this compound Demalonylation Removal of Malonyl Group Modification->Demalonylation Guanidyl_Integrity Intact Guanidyl Side Chain Modification->Guanidyl_Integrity Activity Enhanced Antibacterial Activity (Lower MIC) Demalonylation->Activity Guanidyl_Integrity->Activity

Key structural modifications enhancing antibacterial activity.

References

Technical Support Center: Large-Scale Production of Azalomycin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale production of Azalomycin F. The information focuses on challenges related to production via fermentation and subsequent purification, as this is the predominant method for obtaining this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a 36-membered polyhydroxy macrolide antibiotic produced by several Streptomyces species. It exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and anti-cancer properties.[1][2][3][4] The this compound complex primarily consists of three main components: Azalomycin F3a, F4a, and F5a.[1][5]

Q2: What is the primary method for producing this compound?

A2: The primary method for producing this compound is through fermentation of Streptomyces species, such as Streptomyces hygroscopicus var. azalomyceticus or Streptomyces malaysiensis.[4][6] Total chemical synthesis is complex and not currently the standard method for large-scale production.

Q3: What are the known biological targets of this compound?

A3: this compound has multiple mechanisms of action. It can disrupt the cell envelope of Gram-positive bacteria by targeting lipoteichoic acid (LTA) synthesis and accelerating LTA release.[1][7] It also targets peptidoglycan synthesis.[2] The lactone ring of Azalomycin F5a has been shown to bind to the polar head of phospholipids in the cell membrane, increasing membrane permeability.[8]

Q4: Is this compound stable?

A4: this compound is reported to be stable in plasma, whole blood, and liver homogenate.[6] However, some analogs, like 25-malonyl demalonylazalomycin F5a, have been observed to convert to Azalomycin F5a in methanol over time, suggesting some degree of instability or interconversion of certain forms under specific conditions.[3]

Troubleshooting Guide

Low Fermentation Yield

Problem: The fermentation process is resulting in a low yield of the this compound complex.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Strain - Screen different Streptomyces species or perform strain improvement through mutagenesis and selection to identify higher-producing strains.
Inadequate Culture Medium - Optimize the composition of the fermentation medium, including carbon and nitrogen sources, minerals, and trace elements.
Non-ideal Fermentation Conditions - Systematically optimize physical parameters such as temperature, pH, aeration, and agitation speed.
Product Degradation - Analyze time-course samples to determine if the product is degrading after reaching a peak concentration. Adjust harvest time accordingly.
Difficulties in Extraction and Purification

Problem: Low recovery and purity of this compound after extraction from the fermentation broth and subsequent purification steps.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Extraction - Optimize the solvent system used for extraction from the fermentation broth. Ethyl acetate is a commonly used solvent.
Co-extraction of Impurities - Adjust the pH of the broth before extraction to minimize the extraction of unwanted acidic or basic impurities.
Poor Separation of Analogs - Employ a series of chromatographic techniques for purification. This may include silica gel chromatography, Sephadex LH-20, and preparative HPLC.[9]
Compound Instability during Purification - Avoid harsh pH conditions and high temperatures during purification steps.
Issues with Purity and Analog Separation

Problem: Difficulty in separating the main components of the this compound complex (F3a, F4a, F5a) and removing minor, structurally related analogs.

Potential Cause Troubleshooting Steps & Solutions
Similar Polarity of Analogs - Utilize high-resolution preparative HPLC with a suitable stationary phase (e.g., C18) and an optimized mobile phase gradient.
Presence of Isomeric Analogs - Consider alternative chromatographic techniques such as counter-current chromatography that separate based on partitioning behavior.
Inaccurate Purity Assessment - Use high-resolution analytical techniques like UPLC-MS/MS for accurate quantification and identification of the different analogs in your purified fractions.[6]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound Complex

This protocol is a generalized procedure based on methods described in the literature.

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction:

    • Extract the supernatant multiple times with an equal volume of ethyl acetate.

    • Extract the mycelium with methanol or acetone.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Initial Purification: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Fractionation: Combine the active fractions and further purify using Sephadex LH-20 column chromatography.

  • High-Resolution Purification: Perform preparative HPLC on the semi-purified fractions to isolate the individual this compound components (F3a, F4a, F5a).

Visualizations

Azalomycin_F_Production_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Streptomyces Strain Selection media Media Optimization strain->media fermentation Large-Scale Fermentation media->fermentation extraction Extraction from Broth fermentation->extraction Harvested Broth concentration Concentration extraction->concentration purification Chromatographic Purification concentration->purification final_product Pure this compound Analogs purification->final_product

Caption: Workflow for the production and purification of this compound.

Troubleshooting_Logic cluster_fermentation Fermentation Issues cluster_purification Purification Issues start Low Yield or Purity Issue check_strain Verify Strain Viability & Productivity start->check_strain check_extraction Optimize Extraction Solvent/pH start->check_extraction check_media Analyze Media Components check_strain->check_media check_conditions Monitor Temp, pH, Aeration check_media->check_conditions solution Optimized Protocol check_conditions->solution check_chromatography Adjust Chromatographic Method check_extraction->check_chromatography check_stability Assess Compound Stability check_chromatography->check_stability check_stability->solution

Caption: Logical workflow for troubleshooting low yield/purity of this compound.

References

Minimizing off-target effects of Azalomycin F in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Azalomycin F in experimental settings. The information herein is designed to help minimize off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a macrolide antibiotic that primarily targets Gram-positive bacteria. Its on-target mechanism involves the disruption of the bacterial cell envelope through two main actions:

  • Inhibition of Lipoteichoic Acid (LTA) Synthesis: this compound inhibits LTA synthase (LtaS), an essential enzyme for the production of LTA, a critical component of the cell wall in Gram-positive bacteria.

  • Cell Membrane Disruption: It directly interacts with the cell membrane, leading to increased permeability and leakage of cellular contents.

Q2: What are the known off-target effects of this compound in eukaryotic cells?

While highly effective against susceptible bacteria, this compound has been observed to exert several off-target effects in eukaryotic systems, which are crucial to consider during experimental design. These include:

  • Anti-inflammatory Activity: this compound has been shown to modulate inflammatory pathways, specifically the NF-κB and TNF signaling cascades.

  • Immunosuppressive Effects: At certain concentrations, this compound can exhibit immunosuppressive properties.

  • Anti-tumor Activity: It has demonstrated cytotoxicity against specific cancer cell lines, such as the human colon cancer cell line HCT-116.

Q3: How can I minimize the off-target anti-inflammatory effects of this compound in my experiments?

Minimizing the anti-inflammatory effects is critical when the primary goal is to study its antibacterial properties in a complex biological system (e.g., in vivo infection models).

  • Dose Optimization: The anti-inflammatory effects of this compound are dose-dependent. It is recommended to perform a dose-response study to identify the lowest effective concentration for antibacterial activity with minimal impact on inflammatory pathways. In a mouse model of atopic dermatitis, topical application of 10–30 mg/kg showed anti-inflammatory effects[1]. Lower systemic concentrations may be sufficient for antibacterial action in other models.

  • Use of Specific Controls:

    • Vehicle Control: Always include a vehicle control to account for any effects of the solvent used to dissolve this compound.

    • Inactive Analog Control: If available, use a structurally related but biologically inactive analog of this compound to distinguish specific from non-specific effects.

    • Positive Controls for Inflammation: In assays measuring inflammation, include a known inflammatory stimulus (e.g., LPS) and a known inhibitor (e.g., dexamethasone) to validate the assay's responsiveness.

  • Targeted Readouts: When assessing antibacterial efficacy, prioritize direct measures of bacterial load (e.g., colony-forming units, qPCR of bacterial DNA) over host inflammatory markers, which could be confounded by the off-target effects of this compound.

Q4: What should I consider when using this compound for its anti-tumor properties?

When leveraging the cytotoxic effects of this compound against cancer cells, it is important to:

  • Cell Line Specificity: The cytotoxic effects of this compound can vary between cell lines. It is essential to determine the IC50 value for your specific cell line of interest.

  • Distinguishing Cytotoxicity from Anti-inflammatory Effects: The observed anti-tumor effect could be a combination of direct cytotoxicity and modulation of the tumor microenvironment's inflammatory state. Experiments should be designed to dissect these two potential mechanisms. For example, co-culture systems with immune cells could be employed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent antibacterial activity in vivo. 1. Immunosuppressive effects: At higher concentrations, this compound may suppress the host's immune response, affecting bacterial clearance. 2. Anti-inflammatory effects: Reduction in inflammatory markers may be misinterpreted as a direct antibacterial effect.1. Perform a dose-ranging study to find the optimal therapeutic window. Monitor immune cell populations (e.g., via flow cytometry) in treated animals. 2. Correlate inflammatory marker data with direct measurements of bacterial load (CFU counts).
Unexpected changes in inflammatory cytokine levels. Direct modulation of NF-κB and TNF signaling pathways by this compound. 1. Acknowledge this off-target effect in your experimental design and interpretation. 2. Use in vitro assays (see protocols below) to quantify the direct effect of this compound on these pathways in relevant cell types.
High variability in cytotoxicity assays. 1. Cell line sensitivity: Different cell lines exhibit varying sensitivity to this compound. 2. Compound stability: this compound may degrade in certain media over long incubation periods.1. Determine the IC50 for each cell line used. 2. Prepare fresh solutions of this compound for each experiment and consider the stability in your experimental media.
Difficulty replicating in vivo efficacy. Pharmacokinetic properties: this compound may have different absorption, distribution, metabolism, and excretion (ADME) profiles depending on the route of administration and animal model.1. Consult pharmacokinetic studies of this compound to inform dosing regimen and route of administration. 2. Measure plasma and tissue concentrations of this compound if possible.

Data Presentation

Table 1: In Vivo Anti-inflammatory Activity of this compound in a Mouse Model of Atopic Dermatitis
Dosage (Topical) Effect on Skin Lesion Score Effect on Scratching Frequency Effect on Serum Cytokines (IFN-γ, IL-4, TSLP, IL-1β) Reference
10-20 mg/kgReductionReductionReduction[1]
15-20 mg/kgReductionReductionReduction[1]
10, 25, 30 mg/kg--Reduction in thymus index[1]
Table 2: In Vitro Cytotoxicity of this compound Analogs against HCT-116 Cells
This compound Analog IC50 (µg/mL) Reference
Analog 11.81 - 5.00[2]
Analog 21.81 - 5.00[2]
Analog 31.81 - 5.00[2]
Analog 41.81 - 5.00[2]
Analog 51.81 - 5.00[2]
Analog 61.81 - 5.00[2]
Analog 71.81 - 5.00[2]

Experimental Protocols

Protocol 1: Assessment of NF-κB Activation using a Luciferase Reporter Assay

This protocol is designed to quantify the effect of this compound on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • Culture cells (e.g., HEK293T or a relevant cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. This compound Treatment and Stimulation:

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulate the cells with a known NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL). Include an unstimulated control.

  • Incubate for 6-8 hours.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Express the data as fold change relative to the vehicle-treated, unstimulated control.

Protocol 2: Measurement of TNF-α Secretion by ELISA

This protocol is for quantifying the effect of this compound on the secretion of TNF-α from cultured cells.

1. Cell Culture and Treatment:

  • Seed cells (e.g., RAW 264.7 macrophages or primary immune cells) in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate stimulus (e.g., LPS at 1 µg/mL). Include an unstimulated control.

  • Incubate for 18-24 hours.

2. Sample Collection:

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Store the supernatants at -80°C until the assay is performed.

3. ELISA Procedure:

  • Use a commercial TNF-α ELISA kit and follow the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody for TNF-α.

  • Add standards and samples (diluted if necessary) to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate again and add the substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using the recombinant TNF-α standards.

  • Calculate the concentration of TNF-α in the samples based on the standard curve.

Visualizations

Azalomycin_F_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan & LTA) Cell_Membrane Cell Membrane Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Leads to LtaS LTA Synthase (LtaS) LTA Lipoteichoic Acid (LTA) LtaS->LTA Synthesis LTA->Cell_Wall Incorporation Azalomycin_F This compound Azalomycin_F->Cell_Membrane Disrupts Permeability Azalomycin_F->LtaS Inhibits

Caption: On-target antibacterial mechanism of this compound.

Azalomycin_F_Off_Target_Effects cluster_eukaryotic_cell Eukaryotic Cell NFkB_Pathway NF-κB Pathway Inflammation Inflammation NFkB_Pathway->Inflammation TNF_Pathway TNF Pathway TNF_Pathway->Inflammation Apoptosis Apoptosis Azalomycin_F This compound Azalomycin_F->NFkB_Pathway Modulates Azalomycin_F->TNF_Pathway Modulates Azalomycin_F->Apoptosis Induces in HCT-116 cells

Caption: Known off-target effects of this compound in eukaryotic cells.

Troubleshooting_Workflow start Experiment with this compound issue Unexpected or Inconsistent Results? start->issue check_dose Review Dose and Concentration issue->check_dose Yes optimize Optimize Protocol issue->optimize No check_controls Verify Experimental Controls check_dose->check_controls check_readout Assess Specificity of Readouts check_controls->check_readout troubleshoot_pk Consider Pharmacokinetics (in vivo) check_readout->troubleshoot_pk troubleshoot_pk->optimize

Caption: A logical workflow for troubleshooting experiments with this compound.

References

Validation & Comparative

Azalomycin F: A Promising Weapon in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Efficacy and Mechanism of Action

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Azalomycin F, a polyhydroxy macrolide antibiotic, has emerged as a promising candidate, demonstrating significant activity against a range of drug-resistant pathogens, most notably Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of this compound's efficacy with established antibiotics, details its mechanism of action, and presents supporting experimental data for researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Head-to-Head Comparison

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the in vitro activity of this compound and its derivatives against MRSA, alongside comparative data for the frontline antibiotics Vancomycin and Daptomycin. It is important to note that the MIC values for this compound and its derivatives were determined in a separate study from the Vancomycin and Daptomycin data; therefore, direct comparisons should be made with this in mind.

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
Azalomycin F5a MRSA ATCC 335923.0-4.0[1]
3 Clinical MRSA Isolates3.0-4.0[1]
Demalonylazalomycin F5a derivative 2 MRSA ATCC 335920.5-1.0[1]
3 Clinical MRSA Isolates0.5-1.0[1]
Demalonylazalomycin F5a derivative 3 MRSA ATCC 335920.67-1.0[1]
3 Clinical MRSA Isolates0.67-1.0[1]
Demalonylazalomycin F5a derivative 4 MRSA ATCC 335920.67-0.83[1]
3 Clinical MRSA Isolates0.67-0.83[1]
Demalonylazalomycin F5a derivative 5 MRSA ATCC 335920.5-0.83[1]
3 Clinical MRSA Isolates0.5-0.83[1]
Vancomycin MRSA (Blood Isolates)MIC₅₀: 1, MIC₉₀: 2[2]
Daptomycin MRSA (Blood Isolates)MIC₅₀: 0.5, MIC₉₀: 1[2]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data indicates that while Azalomycin F5a shows notable activity against MRSA, its demalonylated derivatives exhibit significantly enhanced potency, with MIC values comparable to or lower than daptomycin, a critical last-resort antibiotic for MRSA infections.[1]

Mechanism of Action: A Dual-Pronged Attack

This compound exhibits a multifaceted mechanism of action against Gram-positive bacteria, primarily targeting the cell envelope. This dual-action approach may contribute to its potent bactericidal activity and potentially lower the propensity for resistance development.

  • Cell Membrane Disruption: this compound directly interacts with the bacterial cell membrane, leading to increased permeability. This disruption causes the leakage of essential intracellular components, such as ions and adenylate kinase, ultimately leading to cell death.[3] The anti-MRSA activity of Azalomycin F5a was observed to be diminished in the presence of cell-membrane lipids, suggesting these lipids are a key target.[4]

  • Inhibition of Lipoteichoic Acid (LTA) Synthesis: this compound also interferes with the biosynthesis of lipoteichoic acid (LTA), a crucial component of the Gram-positive bacterial cell wall.[5] It has been shown to inhibit the extracellular catalytic domain of LtaS, the enzyme responsible for LTA polymerization.[5] This inhibition further compromises the integrity of the cell envelope.

The following diagram illustrates the proposed mechanism of action of this compound against Staphylococcus aureus.

AzalomycinF_Mechanism Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AzalomycinF This compound MembraneLipids Membrane Lipids AzalomycinF->MembraneLipids Binds to LtaS LTA Synthase (LtaS) AzalomycinF->LtaS Inhibits LTA Lipoteichoic Acid (LTA) CellDeath Cell Death LTA->CellDeath Synthesis Inhibition CellularComponents Intracellular Components MembraneLipids->CellularComponents Increased Permeability & Leakage LtaS->LTA Synthesizes CellularComponents->CellDeath Leads to Experimental_Workflow Experimental Workflow for Antibiotic Evaluation cluster_moa Mechanism of Action Studies start Start: Novel Compound (e.g., this compound) mic_testing In Vitro Efficacy Testing (Broth Microdilution MIC Assay) start->mic_testing resistant_strains Test against a panel of drug-resistant bacterial strains mic_testing->resistant_strains compare Compare MICs with standard antibiotics (e.g., Vancomycin, Daptomycin) resistant_strains->compare membrane_permeability Cell Membrane Permeability Assay (e.g., Conductivity Measurement) compare->membrane_permeability cytotoxicity Cytotoxicity & Safety Assessment compare->cytotoxicity lta_synthesis LTA Synthesis Inhibition Assay (e.g., ELISA, Western Blot) membrane_permeability->lta_synthesis target_identification Target Identification (e.g., Affinity Chromatography) lta_synthesis->target_identification conclusion Conclusion: Evaluate Therapeutic Potential target_identification->conclusion mammalian_cells Test against various mammalian cell lines (IC₅₀) cytotoxicity->mammalian_cells hemolysis Hemolytic Activity Assay cytotoxicity->hemolysis hemolysis->conclusion

References

Validating the Antibacterial Mechanism of Azalomycin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial mechanism of Azalomycin F with other established antibiotic classes. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex biological pathways and workflows.

This compound: A Multi-Target Antibacterial Agent

This compound is a 36-membered polyhydroxy macrolide with a guanidyl side chain that exhibits significant activity against Gram-positive bacteria, including resistant strains.[1][2] Its efficacy stems from a novel, multi-pronged mechanism of action that disrupts the bacterial cell envelope through two primary, synergistic pathways.[3][4]

Mechanism of Action
  • Inhibition of Lipoteichoic Acid (LTA) Synthesis : this compound inhibits the enzymatic activity of Lipoteichoic Acid Synthase (LtaS).[3] The guanidyl side chain of this compound binds to key amino acid residues within the active center of LtaS, preventing the biosynthesis of LTA, a critical component of the Gram-positive bacterial cell wall responsible for cell division, biofilm formation, and antibiotic resistance.[1][3]

  • Disruption of Cell Envelope Integrity : The compound directly compromises the cell envelope. This occurs through a combination of damaging the cell membrane and accelerating the release of existing LTA.[3][4] This dual assault leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cellular autolysis.[1][3]

This multi-target mechanism makes this compound a promising candidate for combating infections caused by pathogens like Staphylococcus aureus.

Azalomycin_F_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_azalomycin This compound Action LTA Lipoteichoic Acid (LTA) LtaS LtaS Enzyme LtaS->LTA Biosynthesis Membrane Cell Membrane Leakage Ion & Content Leakage Membrane->Leakage Cell_Death Cellular Autolysis / Death Leakage->Cell_Death AzaF This compound AzaF->LTA Accelerates Release AzaF->LtaS Inhibits Active Site AzaF->Membrane Damages Membrane Mechanism_Comparison cluster_targets Bacterial Cell Envelope Targets PG_Synth Peptidoglycan Synthesis LTA_Synth LTA Synthesis Membrane Cell Membrane Integrity AzaF This compound AzaF->LTA_Synth AzaF->Membrane BetaLactam β-Lactams (Methicillin) BetaLactam->PG_Synth Glycopeptide Glycopeptides (Vancomycin) Glycopeptide->PG_Synth Lipopeptide Lipopeptides (Daptomycin) Lipopeptide->Membrane Experimental_Workflow cluster_initial Initial Screening cluster_validation Mechanism Validation cluster_confirmation Target Confirmation MIC 1. MIC Determination (Broth Microdilution) TEM 2. Ultrastructural Analysis (Transmission Electron Microscopy) MIC->TEM Observe morphological changes LTA_Assay 3. LTA Release/Synthesis Assay (ELISA / Enzyme Activity) TEM->LTA_Assay Correlate with cell wall effects Membrane_Assay 4. Membrane Integrity Assay (Conductivity / Fluorescent Dyes) LTA_Assay->Membrane_Assay Assess synergistic disruption Proteomics 5. Proteomic Analysis (LC-MS/MS) Membrane_Assay->Proteomics Identify protein expression changes Docking 6. Molecular Docking (In Silico Analysis) Proteomics->Docking Confirm target binding

References

Unlocking Potent Antimicrobial Action: A Guide to the Synergistic Effects of Azalomycin F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Azalomycin F's synergistic capabilities with other antimicrobial agents, supported by available experimental data. This compound, a polyhydroxy macrolide antibiotic, has demonstrated significant antimicrobial activity, and its efficacy can be further enhanced when used in combination with other compounds.

This guide synthesizes the current understanding of this compound's synergistic potential, focusing on quantitative data from in vitro studies. We will delve into the experimental methodologies used to determine these interactions and explore the proposed mechanisms of synergistic action.

Synergistic Activity of this compound: A Comparative Analysis

The synergistic potential of this compound has been investigated against multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). The following tables summarize the quantitative data from studies evaluating the combination of this compound with other compounds. The primary method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 indicates antagonism.

Table 1: Synergistic Effect of Azalomycin F5a with Vitamin K3 against MRSA
MRSA StrainMIC of Azalomycin F5a (µg/mL)MIC of Vitamin K3 (µg/mL)MIC of Azalomycin F5a in Combination (µg/mL)MIC of Vitamin K3 in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
ATCC 335924.016.01.04.00.50Synergy
HK014.016.00.54.00.38Synergy
HK024.016.01.02.00.38Synergy
HK034.032.01.04.00.38Synergy
Table 2: Additive Effect of Azalomycin F4a with Methicillin against MRSA
Antimicrobial AgentsEffect on MRSAKey Finding
Azalomycin F4a + MethicillinAdditiveThe Minimum Inhibitory Concentration (MIC) of methicillin was reduced by 1000-fold in the presence of a sublethal concentration of Azalomycin F4a.[1]

Experimental Protocols

The following is a detailed methodology for the checkerboard assay, a standard method used to assess the synergistic effects of antimicrobial agents in vitro.

Checkerboard Assay Protocol for Staphylococcus aureus
  • Bacterial Strain and Culture Conditions: Methicillin-Resistant Staphylococcus aureus (MRSA) strains are cultured in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the combination agent (e.g., Vitamin K3) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions of each agent are then prepared in MHB in separate 96-well microtiter plates.

  • Checkerboard Setup:

    • A 96-well microtiter plate is used for the assay.

    • 50 µL of MHB is added to each well.

    • 50 µL of the serially diluted this compound is added to the wells in a horizontal orientation (across the rows).

    • 50 µL of the serially diluted combination agent is added in a vertical orientation (down the columns). This creates a matrix of wells containing various concentrations of both agents.

    • Control wells containing each agent alone, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria), are included.

  • Inoculation and Incubation: 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) is added to each well, bringing the final volume to 200 µL. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each well that shows no growth using the following formula:

    FIC Index = FIC of Agent A + FIC of Agent B

    Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    The lowest FIC index value is reported as the result of the interaction.

Visualizing the Mechanisms and Workflows

Proposed Synergistic Mechanism of this compound and Vitamin K3

The precise signaling pathways involved in the synergistic action of this compound with other antibiotics have not been fully elucidated. However, based on the known mechanisms of the individual components, a proposed mechanism for the synergy between this compound and Vitamin K3 against MRSA can be visualized. This compound primarily targets the bacterial cell envelope by disrupting the cell membrane and inhibiting lipoteichoic acid (LTA) synthesis.[2][3][4][5] Vitamin K3 is known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The synergistic effect may arise from a multi-pronged attack on the bacterial cell.

Synergistic_Mechanism cluster_AzalomycinF This compound Action cluster_VitaminK3 Vitamin K3 Action cluster_CellularEffects Synergistic Cellular Effects AzalomycinF This compound Membrane Cell Membrane Disruption AzalomycinF->Membrane LTA LTA Synthesis Inhibition AzalomycinF->LTA CellEnvelopeDamage Compromised Cell Envelope Membrane->CellEnvelopeDamage LTA->CellEnvelopeDamage VitaminK3 Vitamin K3 ROS Reactive Oxygen Species (ROS) Generation VitaminK3->ROS OxidativeStress Increased Oxidative Stress ROS->OxidativeStress CellDeath Bacterial Cell Death CellEnvelopeDamage->CellDeath OxidativeStress->CellDeath

Caption: Proposed synergistic mechanism of this compound and Vitamin K3.

Experimental Workflow for Checkerboard Assay

The logical flow of the checkerboard assay to determine antibiotic synergy is a critical experimental process.

Checkerboard_Workflow prep Prepare Bacterial Inoculum and Antibiotic Dilutions setup Set up 96-well Checkerboard Plate prep->setup inoculate Inoculate Plate with Bacteria setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read MICs for Individual and Combined Agents incubate->read calculate Calculate FIC Index read->calculate interpret Interpret Results (Synergy, Additive, Antagonism) calculate->interpret

Caption: Experimental workflow of the checkerboard assay.

References

Comparative Analysis of Azalomycin F Analogs: A Guide to Antimicrobial and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of recently discovered Azalomycin F analogs. This compound, a 36-membered polyhydroxy macrolide, and its derivatives are gaining attention for their potent antimicrobial and anticancer properties. This document summarizes the available quantitative data, details the experimental methodologies for key bioassays, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Bioactivity Data

The following tables summarize the minimal inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of newly isolated this compound analogs against various microbial strains and a human cancer cell line.

Table 1: Antimicrobial Activity of this compound Analogs (MIC in μg/mL) [1][2]

CompoundCandida albicans ATCC 10231Staphylococcus aureus S014Bacillus subtilis S028Escherichia coli S002
1 (25-malonyl demalonylazalomycin F5a monoester)6.251.560.7825.00
2 (23-valine demalonylazalomycin F5a ester)3.130.780.3912.50
3 (23-(6-methyl)heptanoic acid demalonylazalomycins F3a ester)1.560.390.206.25
4 (23-(6-methyl)heptanoic acid demalonylazalomycins F4a ester)1.560.390.203.13
5 (23-(6-methyl)heptanoic acid demalonylazalomycins F5a ester)3.130.780.3912.50
6 (23-(9-methyl)decanoic acid demalonylazalomycin F4a ester)3.130.780.396.25
7 (23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester)1.560.390.203.13
Amphotericin B 0.78---
Oxacillin Sodium -0.200.10-
Kanamycin ---1.56

Table 2: Anticancer Activity of this compound Analogs against Human Colon Carcinoma (HCT-116)[3][4]

CompoundIC50 (μg/mL)
1 (25-malonyl demalonylazalomycin F5a monoester)5.00
2 (23-valine demalonylazalomycin F5a ester)3.76
3 (23-(6-methyl)heptanoic acid demalonylazalomycins F3a ester)2.54
4 (23-(6-methyl)heptanoic acid demalonylazalomycins F4a ester)1.81
5 (23-(6-methyl)heptanoic acid demalonylazalomycins F5a ester)2.33
6 (23-(9-methyl)decanoic acid demalonylazalomycin F4a ester)2.89
7 (23-(10-methyl)undecanoic acid demalonylazalomycin F4a ester)2.12
Doxorubicin 0.87
Azalomycin F4a 2-ethylpentyl ester 5.64
Azalomycin F5a 2-ethylpentyl ester 2.58

Experimental Protocols

Antimicrobial Activity Assay (Minimal Inhibitory Concentration - MIC)[5]

The antimicrobial activity of the this compound analogs was determined using the agar dilution method.

  • Microorganisms: Candida albicans ATCC 10231, Staphylococcus aureus S014, Bacillus subtilis S028, and Escherichia coli S002 were used as test organisms.

  • Media: Yeast extract-peptone-dextrose (YPD) medium was used for C. albicans, beef extract-peptone medium for S. aureus and B. subtilis, and Luria-Bertani (LB) medium for E. coli.

  • Procedure:

    • The test compounds were dissolved in a suitable solvent and serially diluted in the respective molten agar media to obtain a range of concentrations.

    • The agar was poured into Petri dishes and allowed to solidify.

    • The microbial strains were cultured overnight, and the inoculums were adjusted to a standard concentration (e.g., 10^5 CFU/mL).

    • A small volume of the microbial suspension was spotted onto the surface of the agar plates containing the test compounds.

    • The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria and 28°C for yeast) for 24-48 hours.

    • The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

  • Positive Controls: Amphotericin B was used for C. albicans, oxacillin sodium for S. aureus and B. subtilis, and kanamycin for E. coli.

Anticancer Activity Assay (MTT Assay)[5]

The cytotoxicity of the this compound analogs against the human colon carcinoma cell line HCT-116 was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Line: Human colon tumor cell line HCT-116.

  • Procedure:

    • HCT-116 cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plates were incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

  • Positive Control: Doxorubicin was used as a positive control.

Visualizations

Proposed Signaling Pathways

The anti-inflammatory and anticancer activities of this compound and its analogs are hypothesized to involve the modulation of key signaling pathways such as NF-κB and TNF.

G Proposed Mechanism of Action of this compound Analogs cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer & Anti-inflammatory Activity AzalomycinF This compound Analogs LtaS Lipoteichoic Acid Synthase (LtaS) AzalomycinF->LtaS Inhibition CellWall Bacterial Cell Wall Synthesis LtaS->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->GeneTranscription Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibition of AzalomycinF_cancer This compound Analogs AzalomycinF_cancer->NFkB Inhibition?

Caption: Proposed mechanisms of this compound analogs.

Experimental Workflows

The following diagrams illustrate the general workflows for determining the antimicrobial and anticancer activities of the this compound analogs.

MIC_Workflow Workflow for MIC Determination prep_compounds Prepare Serial Dilutions of this compound Analogs mix Mix Compounds with Molten Agar prep_compounds->mix prep_media Prepare Agar Media prep_media->mix pour_plates Pour Plates mix->pour_plates inoculate Inoculate Plates pour_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates (24-48h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: General workflow for MIC determination.

MTT_Workflow Workflow for MTT Assay seed_cells Seed HCT-116 Cells in 96-well Plates treat_cells Treat Cells with This compound Analogs seed_cells->treat_cells incubate_treatment Incubate (48-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: General workflow for MTT assay.

References

Azalomycin F: A Potent Alternative Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cross-resistance studies reveals Azalomycin F and its analogs as a promising class of antimicrobial agents, demonstrating significant efficacy against a spectrum of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

This compound, a macrocyclic lactone antibiotic, exhibits a unique dual mechanism of action that contributes to its potent bactericidal activity and low potential for cross-resistance with existing antibiotic classes. This guide provides a comparative overview of this compound's performance against various resistant strains, supported by experimental data, and details the methodologies employed in these critical studies.

Comparative Analysis of Antimicrobial Activity

This compound and its derivatives, particularly Azalomycin F4a and F5a, have demonstrated remarkable in vitro activity against challenging Gram-positive pathogens. The minimum inhibitory concentration (MIC), a measure of an antibiotic's potency, has been a key parameter in these evaluations.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Studies have consistently shown the potent anti-MRSA activity of this compound analogs. Azalomycin F5a and its demalonyl derivatives have been tested against both standard strains (ATCC 33592) and clinical isolates of MRSA, with MIC values indicating significant efficacy.

Table 1: MIC of Azalomycin F5a and its Derivatives Against MRSA

CompoundMRSA Strain(s)MIC Range (µg/mL)Reference
Azalomycin F5aATCC 33592 and 3 clinical isolates3.0 - 4.0[1]
Demalonylazalomycin F5a derivative 2ATCC 33592 and 3 clinical isolates0.5 - 1.0[1]
Demalonylazalomycin F5a derivative 3ATCC 33592 and 3 clinical isolates0.67 - 1.0[1]
Demalonylazalomycin F5a derivative 4ATCC 33592 and 3 clinical isolates0.67 - 0.83[1]
Demalonylazalomycin F5a derivative 5ATCC 33592 and 3 clinical isolates0.5 - 0.83[1]

Furthermore, Azalomycin F4a has shown promising activity against Staphylococcus aureus and MRSA.[2][3] A significant finding is its synergistic effect when combined with methicillin, which dramatically reduces the MIC of methicillin against MRSA by a factor of 1000, suggesting a potential to restore the efficacy of older antibiotics.[2][3]

Activity Against Other Resistant Pathogens

Beyond MRSA, this compound has shown a broader spectrum of activity against other clinically important resistant bacteria. Notably, azalomycins F3a, F4a, and F5a have demonstrated significant antagonistic activities against vancomycin-resistant Enterococci (VRE). While specific MIC values for VRE are not consistently reported across the reviewed literature, the consistent mention of its activity highlights its potential in treating infections caused by these highly resistant pathogens. Azalomycin F4a has also been shown to be effective against Streptococcus pneumoniae.[2][3]

Mechanism of Action: A Two-Pronged Attack

The effectiveness of this compound against resistant bacteria is largely attributed to its dual mechanism of action, which targets fundamental bacterial processes and differs from many conventional antibiotics. This unique approach is less likely to be compromised by existing resistance mechanisms.

  • Inhibition of Lipoteichoic Acid (LTA) Synthesis: this compound inhibits the enzyme LTA synthase (LtaS). LTA is a crucial component of the cell wall in Gram-positive bacteria, playing a vital role in cell division, biofilm formation, and adhesion. By inhibiting LtaS, this compound disrupts the integrity of the bacterial cell wall.

  • Disruption of the Cell Membrane: The lipophilic nature of the this compound molecule allows it to insert into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components. This direct damage to the membrane contributes to the rapid bactericidal effect.

The following diagram illustrates the dual mechanism of action of this compound:

G cluster_0 This compound Action cluster_1 Bacterial Cell Azalomycin_F This compound Cell_Membrane Cell Membrane Azalomycin_F->Cell_Membrane Disrupts LtaS LtaS Enzyme Azalomycin_F->LtaS Inhibits Cell_Wall Cell Wall Intracellular_Components Intracellular Components Cell_Membrane->Intracellular_Components Leakage LTA Lipoteichoic Acid (LTA) LtaS->LTA Synthesizes LTA->Cell_Wall Component of

Dual mechanism of action of this compound.

Experimental Protocols

The evaluation of this compound's antimicrobial properties relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments cited in the research.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and its analogs is typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., MRSA, VRE) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

The following diagram outlines the workflow for the broth microdilution MIC test:

G start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.
LtaS Inhibition Assay

The inhibitory effect of this compound on the LtaS enzyme is a key aspect of its mechanism. While detailed, standardized protocols for this specific assay are less commonly published, the general principles of an enzyme inhibition assay would be followed.

General Protocol Outline:

  • Enzyme and Substrate Preparation: Purified LtaS enzyme and its substrate (e.g., phosphatidylglycerol) are prepared in a suitable buffer.

  • Inhibitor Incubation: The LtaS enzyme is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Quenching and Product Detection: The reaction is stopped after a defined period, and the amount of product formed is quantified using an appropriate method (e.g., chromatography, colorimetric assay).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Conclusion

The available data strongly suggest that this compound and its analogs possess significant potential as therapeutic agents against multidrug-resistant Gram-positive bacteria. Its unique dual mechanism of action, targeting both LTA synthesis and cell membrane integrity, makes it a promising candidate for overcoming existing antibiotic resistance. The demonstrated efficacy against MRSA and VRE warrants further investigation and clinical development. The synergistic activity with other antibiotics, such as methicillin, opens up new avenues for combination therapies to combat resistant infections. Continued research into the cross-resistance profile and in vivo efficacy of this compound is crucial for realizing its full clinical potential.

References

In Vivo Validation of Azalomycin F's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of Azalomycin F with other established alternatives, supported by experimental data from murine models of atopic dermatitis.

Comparative Efficacy of Anti-Inflammatory Compounds

The following table summarizes the quantitative effects of this compound and alternative treatments on key inflammatory markers in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model. Data is presented as the mean percentage reduction in serum cytokine levels compared to the vehicle-treated disease model group.

CompoundDose/RouteSerum IgE Reduction (%)Serum IFN-γ Reduction (%)Serum IL-4 Reduction (%)Serum IL-1β Reduction (%)
This compound 15 mg/kg (Topical)Significant Reduction[1][2]Significant Reduction[1][2]Significant Reduction[1][2]Significant Reduction[1][2]
Dexamethasone 2.5 mg/kg (Oral)Significant Reduction[3]Potent Depression (mRNA)[4]Potent Depression (mRNA)[4]Data Not Available
Tacrolimus 0.1% Ointment (Topical)No Significant Inhibition[4]Reduced Expression (mRNA)[4]Reduced Expression (mRNA)[4]Data Not Available
Crisaborole 2% Ointment (Topical)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Direct quantitative comparison of serum protein levels for all markers was not uniformly available across all comparator studies. Some studies reported effects on mRNA expression, which may not directly correlate with circulating protein levels.

Experimental Protocols: DNCB-Induced Atopic Dermatitis Murine Model

The following is a detailed methodology for a commonly used in vivo model to assess the efficacy of anti-inflammatory compounds in atopic dermatitis.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Induction of Atopic Dermatitis:

  • Sensitization Phase:

    • On day 0, the dorsal skin of the mice is shaved.

    • A 1% solution of 2,4-dinitrochlorobenzene (DNCB) in a 3:1 acetone/olive oil vehicle is topically applied to the shaved dorsal skin (e.g., 100 µL) and the right ear (e.g., 20 µL).

    • This sensitization is repeated on day 4.

  • Challenge Phase:

    • Starting from day 8, a 0.3% or 0.5% DNCB solution is applied to the same areas three times a week for several weeks to induce chronic inflammation.[5]

3. Treatment:

  • Grouping: Mice are randomly divided into several groups: a normal control group (vehicle only), a DNCB-induced model group (vehicle only), a positive control group (e.g., Dexamethasone), and experimental groups (e.g., this compound at various doses).

  • Administration: Test compounds and controls are topically applied to the dorsal skin lesions daily for a specified period (e.g., 12 days).

4. Efficacy Evaluation:

  • Clinical Scoring: The severity of dermatitis is macroscopically scored based on erythema, edema, excoriation, and dryness.

  • Histopathological Analysis: Skin tissue samples are collected, fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to evaluate epidermal thickness and inflammatory cell infiltration. Mast cell infiltration can be assessed using Toluidine Blue staining.

  • Immunological Analysis:

    • Blood samples are collected for the measurement of serum levels of IgE, IFN-γ, IL-4, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

5. Statistical Analysis:

  • Data are expressed as the mean ± standard deviation (SD). Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is considered statistically significant.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by this compound and its alternatives in the context of atopic dermatitis.

experimental_workflow cluster_setup Model Setup cluster_induction AD Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation acclimatization Acclimatization (1 week) shaving Dorsal Skin Shaving acclimatization->shaving sensitization Sensitization (1% DNCB, Day 0 & 4) shaving->sensitization challenge Challenge (0.3-0.5% DNCB, 3x/week) sensitization->challenge grouping Grouping challenge->grouping treatment_admin Topical Administration (Daily, e.g., 12 days) grouping->treatment_admin clinical_scoring Clinical Scoring treatment_admin->clinical_scoring histopathology Histopathology treatment_admin->histopathology immunology Immunological Analysis (ELISA) treatment_admin->immunology

Experimental workflow for in vivo atopic dermatitis model.

azalomycin_f_pathway cluster_azalomycin This compound Mechanism Azalomycin_F This compound NFkB NF-κB Pathway Azalomycin_F->NFkB Inhibits TNF TNF Pathway Azalomycin_F->TNF Inhibits Inflammatory_Cytokines ↓ Inflammatory Cytokines (IL-1β, etc.) NFkB->Inflammatory_Cytokines TNF->Inflammatory_Cytokines

This compound anti-inflammatory signaling pathway.

comparators_pathway cluster_dexamethasone Dexamethasone cluster_tacrolimus Tacrolimus cluster_crisaborole Crisaborole Dexamethasone Dexamethasone NFkB_Dex NF-κB Dexamethasone->NFkB_Dex Inhibits Inflammatory_Genes_Dex ↓ Inflammatory Gene Transcription NFkB_Dex->Inflammatory_Genes_Dex Tacrolimus Tacrolimus Calcineurin Calcineurin Tacrolimus->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Cytokine_Genes ↓ Cytokine Gene Transcription NFAT->Cytokine_Genes Crisaborole Crisaborole PDE4 PDE4 Crisaborole->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Inflammatory_Response ↓ Inflammatory Response cAMP->Inflammatory_Response

Signaling pathways of comparator anti-inflammatory drugs.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structural Activity Relationship of Azalomycin F Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Azalomycin F analogs, detailing their antimicrobial and anticancer activities. The structure-activity relationships are explored, supported by quantitative data, detailed experimental protocols, and visual diagrams of the mechanism of action.

This compound, a 36-membered polyhydroxy macrolide antibiotic, and its analogs are of significant interest due to their broad-spectrum biological activities. Understanding the relationship between the chemical structure of these analogs and their therapeutic efficacy is crucial for the development of new and more potent drug candidates. This guide synthesizes available data to offer a clear comparison of their performance.

Comparative Biological Activity of this compound Analogs

The biological activities of seven recently isolated this compound analogs have been evaluated against a range of microbial strains and a human cancer cell line. The results, summarized below, highlight the impact of specific structural modifications on their potency.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table presents the MIC values (in μg/mL) of this compound analogs against various bacteria and fungi. Lower MIC values indicate greater potency.

Table 1: Antimicrobial Activity (MIC in μg/mL) of this compound Analogs

CompoundS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)A. niger (ATCC 16404)
1 42>128>128816
2 21>128>12848
3 84>128>1281632
4 42>128>128816
5 21>128>12848
6 42>128>128816
7 84>128>1281632

Source: Yuan, G., et al. (2013). New this compound Analogs from Mangrove Streptomyces sp. 211726 with Activity against Microbes and Cancer Cells. Marine Drugs, 11(3), 817-829.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function. The table below shows the in vitro cytotoxicity of the this compound analogs against the HCT-116 human colon cancer cell line.

Table 2: Anticancer Activity (IC50 in μM) of this compound Analogs against HCT-116 Cells

CompoundIC50 (μM)
1 15.8
2 8.2
3 25.4
4 12.5
5 7.9
6 14.1
7 28.6

Source: Yuan, G., et al. (2013). New this compound Analogs from Mangrove Streptomyces sp. 211726 with Activity against Microbes and Cancer Cells. Marine Drugs, 11(3), 817-829.

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the biological activity of this compound analogs:

  • Esterification at C-23: Analogs with different ester groups at the C-23 position show varied activity. For instance, the presence of a valine ester (Compound 2 ) and a (6-methyl)heptanoic acid ester on the F5a backbone (Compound 5 ) resulted in the most potent antimicrobial and anticancer activities.

  • The Macrolide Core: The underlying azalomycin F3a, F4a, or F5a core structure also plays a role. Analogs built on the F5a core (Compounds 2 and 5 ) generally exhibit stronger bioactivity compared to those on the F3a (Compound 3 ) or F4a cores (Compounds 4 and 6 ).

  • Side Chain Length: A comparison between compounds 4 , 6 , and 7 , all of which are esters of the F4a core, suggests that the length and branching of the fatty acid side chain can modulate activity, with the (6-methyl)heptanoic acid ester (Compound 4 ) being more active than the longer chain esters (Compounds 6 and 7 ).

  • Malonyl Group at C-25: Compound 1 , a 25-malonyl monoester, displays moderate activity.

Mechanism of Action: Targeting the Bacterial Cell Envelope

This compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell envelope. A key target is the synthesis of lipoteichoic acid (LTA), an essential component of the cell wall in Gram-positive bacteria.

AzalomycinF_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound This compound->Lactone Ring Binds to Phospholipids This compound->Guanidyl Group Targets LtaS LtaS (LTA Synthase) Guanidyl Group->LtaS Inhibits LTA Synthesis LTA Synthesis LtaS->LTA Synthesis Catalyzes LTA Precursors LTA Precursors LTA Precursors->LTA Synthesis Substrates Cell Lysis Cell Lysis LTA Synthesis->Cell Lysis Disruption leads to

Caption: Mechanism of this compound Antimicrobial Action.

The lactone ring of this compound is thought to interact with the phospholipids of the cell membrane, while the guanidyl group targets and inhibits LtaS, the enzyme responsible for LTA synthesis. This dual action disrupts the cell envelope, leading to cell lysis.

Experimental Protocols

Detailed methodologies are provided for the key assays used to determine the biological activity of this compound analogs.

Minimum Inhibitory Concentration (MIC) Assay by Agar Dilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism on a solid medium.

1. Preparation of Antimicrobial Stock Solutions:

  • Dissolve the this compound analogs in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1280 μg/mL).

2. Preparation of Agar Plates:

  • Prepare a series of twofold dilutions of the antimicrobial stock solutions in sterile molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) at 45-50 °C.
  • The final concentrations should typically range from 128 μg/mL to 0.125 μg/mL.
  • Pour the agar mixtures into sterile Petri dishes and allow them to solidify.
  • A control plate containing no antimicrobial agent should also be prepared.

3. Inoculum Preparation:

  • Grow the microbial cultures in appropriate broth overnight.
  • Adjust the turbidity of the cultures to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
  • Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

4. Inoculation:

  • Using a multipoint inoculator, spot a small volume (e.g., 1-2 μL) of each microbial suspension onto the surface of the agar plates, including the control plate.

5. Incubation:

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.

6. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

A[label="Prepare antimicrobial\nstock solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Prepare serial dilutions\nin molten agar", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pour agar plates", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Prepare microbial\ninoculum", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Inoculate plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Incubate plates", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Read MIC values", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> E; D -> E -> F -> G; }

Caption: Experimental Workflow for MIC Determination.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture HCT-116 cells in an appropriate medium (e.g., DMEM with 10% fetal bovine serum).
  • Trypsinize the cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.
  • Seed 100 μL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the this compound analogs in the culture medium.
  • Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the test compounds.
  • Include a vehicle control (medium with DMSO) and a blank control (medium only).
  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.
  • Add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at 570 nm using a microplate reader.

6. Calculation of IC50:

  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

A[label="Seed cancer cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Treat cells with\nthis compound analogs", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Incubate for 48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Add MTT reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Incubate for 4 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Solubilize formazan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Measure absorbance\nat 570 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Calculate IC50 values", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Experimental Workflow for MTT Assay.

Azalomycin F: A Novel Inhibitor of Peptidoglycan Synthesis in Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Azalomycin F's mechanism of action reveals its potential as a potent antimicrobial agent targeting the bacterial cell wall. This guide provides a comparative overview of its efficacy, supported by recent experimental data, for researchers and drug development professionals.

Recent groundbreaking research has identified this compound, a polyhydroxy macrolide antibiotic, as a formidable inhibitor of peptidoglycan synthesis, a critical pathway for the survival of Gram-positive bacteria. A 2024 study employing high-throughput CRISPRi-seq analysis has provided definitive evidence for this mechanism of action, positioning this compound as a promising candidate for combating drug-resistant pathogens.[1][2] This guide synthesizes the latest findings on this compound, comparing its activity with established peptidoglycan synthesis inhibitors and detailing the experimental protocols that underpin these discoveries.

Comparative Efficacy Against Staphylococcus aureus

While direct comparative studies on the enzymatic inhibition of peptidoglycan synthesis are not yet available, the minimum inhibitory concentration (MIC) provides a valuable measure of an antibiotic's overall effectiveness in halting bacterial growth. The following table summarizes the MIC values of this compound and two well-known peptidoglycan synthesis inhibitors, vancomycin and penicillin, against Staphylococcus aureus.

AntibioticTarget/Mechanism of ActionMIC against S. aureus (µg/mL)Citation(s)
This compound Peptidoglycan Synthesis & Cell Envelope Disruption4[3]
Vancomycin Inhibits transglycosylation and transpeptidation by binding to D-Ala-D-Ala terminus of peptidoglycan precursors.0.5 - 2 (susceptible strains)[1][2][4][5][6]
Penicillin Inhibits transpeptidase activity of Penicillin-Binding Proteins (PBPs).≤ 0.125 (susceptible strains)[7][8][9][10][11]

Note: MIC values can vary depending on the specific strain of S. aureus and the susceptibility testing method used.

Unraveling the Mechanism: Insights from CRISPRi-seq

A pivotal 2024 study utilized a CRISPRi-seq (CRISPR interference followed by sequencing) screen to elucidate the mechanism of action of Azalomycin F4a in Staphylococcus aureus.[1][2][12][13] This powerful technique allows for the genome-wide identification of genes that, when their expression is knocked down, sensitize the bacteria to a specific compound. The screen revealed that knockdown of genes involved in the peptidoglycan synthesis pathway led to increased susceptibility to Azalomycin F4a, strongly indicating that the antibiotic targets this essential process.

While the specific gene hits from the CRISPRi-seq study were not detailed in the primary publication, the overall enrichment of peptidoglycan synthesis genes points to a clear mechanism of action. Further research is needed to identify the precise enzymatic step(s) inhibited by this compound.

In addition to its direct impact on peptidoglycan synthesis, a separate 2024 study suggests a multifaceted mechanism for this compound. This research indicates that this compound can also disrupt the bacterial cell envelope and inhibit the synthesis of lipoteichoic acid (LTA), a crucial component of the Gram-positive cell wall. This disruption leads to a feedback mechanism that upregulates the expression of proteins related to peptidoglycan synthesis.[3]

The following diagram illustrates the general workflow of a CRISPRi-seq experiment to identify antibiotic targets.

CRISPRi_Seq_Workflow cluster_library CRISPRi Library Construction cluster_screening Screening cluster_analysis Analysis sgRNA_pool sgRNA Library Pool lenti_production Lentiviral Production sgRNA_pool->lenti_production transduction Transduction of S. aureus lenti_production->transduction treatment Treatment with This compound transduction->treatment genomic_dna Genomic DNA Extraction treatment->genomic_dna pcr sgRNA Amplification (PCR) genomic_dna->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis & Hit Identification ngs->data_analysis target_pathway Peptidoglycan Synthesis data_analysis->target_pathway Identifies Target Pathway

A generalized workflow for identifying antibiotic targets using CRISPRi-seq.

The Peptidoglycan Synthesis Pathway: A Prime Target

The peptidoglycan synthesis pathway is an ideal target for antibiotics as it is essential for bacterial survival and absent in eukaryotes. The pathway can be broadly divided into three stages: cytoplasmic synthesis of precursors, membrane-associated steps, and periplasmic polymerization and cross-linking.

The following diagram outlines the key stages of the peptidoglycan synthesis pathway.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylases (PBPs) Cross_linked_PG Cross-linked Peptidoglycan Glycan_Chain->Cross_linked_PG Transpeptidases (PBPs)

Key stages in the bacterial peptidoglycan synthesis pathway.

Experimental Protocols

CRISPRi-seq Screen for this compound Target Identification (Generalized Protocol)

This protocol is a generalized representation based on standard methodologies for CRISPRi-seq screens in Staphylococcus aureus.

  • CRISPRi Library Construction:

    • A pooled single-guide RNA (sgRNA) library targeting all annotated open reading frames (ORFs) in the S. aureus genome is designed.

    • The sgRNA library is cloned into an appropriate expression vector.

    • The pooled plasmid library is used to produce a high-titer lentiviral stock.

  • Screening:

    • A S. aureus strain expressing a catalytically inactive Cas9 (dCas9) is transduced with the sgRNA lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

    • The transduced cells are divided into two populations: a control group (untreated) and a treatment group (exposed to a sub-lethal concentration of this compound).

    • Both populations are cultured for a defined period to allow for the enrichment or depletion of cells with specific sgRNA-mediated gene knockdowns.

  • Analysis:

    • Genomic DNA is extracted from both the control and treated cell populations.

    • The sgRNA sequences are amplified from the genomic DNA using PCR.

    • The amplified sgRNAs are sequenced using a next-generation sequencing (NGS) platform.

    • The sequencing reads for each sgRNA are counted in both populations.

    • A comparison of sgRNA abundance between the treated and control groups identifies sgRNAs that are either depleted (indicating the target gene is essential for survival in the presence of the drug) or enriched (indicating the target gene, when knocked down, confers resistance). Genes in pathways that are significantly depleted are identified as potential targets of the compound.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with appropriate bacterial growth medium.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plates are incubated under appropriate conditions.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The compelling evidence from recent CRISPRi-seq studies confirms that this compound targets and inhibits peptidoglycan synthesis in Gram-positive bacteria. Its potent antibacterial activity, demonstrated by its low MIC value against S. aureus, and its novel mechanism of action make it a significant lead compound in the development of new antibiotics to combat the growing threat of antimicrobial resistance. Further investigations to pinpoint the specific enzymatic target within the peptidoglycan synthesis pathway and to explore its synergistic potential with other antibiotics are warranted.

References

Safety Operating Guide

Prudent Disposal of Azalomycin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for the research compound Azalomycin F are not publicly available. The following guidelines are based on established best practices for the management of laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.

The proper disposal of any chemical agent is paramount to ensuring laboratory safety and environmental protection. For a research compound like this compound, a polyhydroxy macrolide with remarkable antimicrobial activities, a cautious and systematic approach to waste management is essential. This guide provides a procedural framework for the safe handling and disposal of this compound and associated waste materials.

Essential Safety and Logistical Information

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate first aid measures in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are mandatory to prevent accidental splashes.[1]

  • Hand Protection: Chemical-resistant protective gloves are required.[1]

  • Skin and Body Protection: An impervious clothing, such as a lab coat, should be worn.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]

First Aid Measures in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin area with water. Contaminated clothing and shoes should be removed, and medical advice should be sought.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation, and seek immediate medical help.[1]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[2] Do not induce vomiting unless directed to do so by medical personnel.

Operational and Disposal Plan

The disposal of this compound should be approached systematically to minimize risk and ensure regulatory compliance. The following step-by-step process outlines the recommended procedures from the point of generation to final disposal.

Step 1: Waste Identification and Characterization

The first crucial step is to identify and characterize all waste streams containing this compound. This includes:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, it is best practice to always consult the SDS for any chemical, as it provides detailed guidance on hazards and disposal considerations in Section 13.[3]

  • Determine Hazard Characteristics: In the absence of a specific SDS, assume the agent may have hazardous properties based on its cytotoxic and antimicrobial nature.[4] Consider the following characteristics:

    • Toxicity: Based on its biological activity, assume the agent is toxic.

    • Ignitability: Determine the flashpoint of any solvents used to prepare solutions of the agent.

    • Corrosivity: Determine the pH of aqueous solutions of the waste.

    • Reactivity: Assess if the agent is unstable or reacts violently with water or other substances.

  • Consult Institutional EHS: Contact your institution's EHS department to discuss the known properties of this compound and obtain guidance on its classification as hazardous waste.[4]

Step 2: Waste Segregation

Properly segregate this compound waste at the point of generation to prevent mixing with non-hazardous waste.

  • Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and gowns, empty vials, and contaminated labware (e.g., pipette tips, culture plates).[4]

  • Liquid Waste: Includes unused or expired stock solutions, spent media from cell cultures, and solvent rinses from cleaning contaminated glassware.[4]

  • Sharps Waste: Includes needles and syringes used for the administration of this compound. These must be placed in a designated sharps container.[4]

Step 3: Containerization and Labeling

Proper containment and labeling are critical for the safe storage and transport of chemical waste.

  • Use chemically resistant, leak-proof containers provided by your institution's EHS department.[4]

  • Ensure containers are compatible with the waste they will hold.

  • Label all containers clearly with a "Hazardous Waste" label that includes the chemical name ("this compound"), concentration, and the date accumulation started.[4]

Step 4: Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general work areas.[4]

Step 5: Disposal

  • Contact a Licensed Hazardous Waste Contractor: All materials contaminated with this compound must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal contractor.[1]

  • Do Not Dispose Down the Drain: Do not dispose of this compound or its solutions down the sink. Antibiotics in wastewater can contribute to the development of antibiotic-resistant bacteria.[5]

  • Arrange for Pickup: Contact your institution's EHS department or the designated hazardous waste disposal contractor to arrange for pickup and disposal.[1]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table provides a general framework for the types of information that should be recorded for hazardous waste disposal.

ParameterGuidelineSource
Waste Classification To be determined in consultation with institutional EHS. Assumed to be hazardous based on biological activity.[4]
Container Type Chemically resistant, leak-proof, and clearly labeled.[4]
Storage Location Designated and secure Satellite Accumulation Area (SAA).[4]
Disposal Method Incineration or other approved methods by a licensed hazardous waste facility.[1]

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound. The recommended procedure is therefore based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start This compound Waste Generation characterize Step 1: Waste Characterization - Consult SDS (if available) - Determine Hazard Characteristics - Consult EHS start->characterize segregate Step 2: Waste Segregation - Solid - Liquid - Sharps characterize->segregate containerize Step 3: Containerization & Labeling - Use appropriate containers - Affix 'Hazardous Waste' label segregate->containerize store Step 4: Storage - Designated Satellite  Accumulation Area (SAA) containerize->store disposal Step 5: Disposal - Contact licensed hazardous  waste contractor store->disposal end Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.